Technical Documentation Center

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • CAS: 56410-30-1

Core Science & Biosynthesis

Foundational

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate: Chemical Architecture & Technical Profile

The following technical guide details the chemical architecture, synthesis, and application profile of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate . This document is structured for researchers in medicinal chemistry and fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application profile of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate . This document is structured for researchers in medicinal chemistry and fragrance science, focusing on the compound's role as a bioactive scaffold and a synthetic intermediate for lichen depsides.

Executive Summary

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS: 56410-30-1) is a lipophilic ester derivative of


-orcinol carboxylic acid  (2,4-dihydroxy-3,6-dimethylbenzoic acid). Structurally, it serves as a critical intermediate in the total synthesis of complex lichen depsides (e.g., atranorin, baeomycesic acid) and acts as a structural analogue to Atraric Acid  (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), the primary allergen and odorant in Oakmoss absolute.

Recent pharmacological evaluations have expanded its utility beyond synthesis, identifying it as a scaffold for novel diuretic agents and inhibitors of colorectal cancer stem cells (CSCs). Its physiochemical behavior is dominated by a strong intramolecular hydrogen bond (IMHB) between the C2-hydroxyl and the carbonyl oxygen, which dictates its solubility, stability, and reactivity.

Molecular Architecture & Physiochemical Profile[1]

The molecule features a polysubstituted benzene ring (resorcinol core) linked to a benzyl ester moiety. The substitution pattern—two methyl groups at C3/C6 and two hydroxyls at C2/C4—creates a highly electron-rich aromatic system.

Structural Dynamics
  • Chelation (The "Resorcyl Effect"): The proton at the C2-hydroxyl position forms a robust six-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This "locked" conformation significantly reduces the acidity of the C2-OH and shields the carbonyl from nucleophilic attack.

  • Spectroscopic Signature: This chelation is visible in

    
    H NMR as a highly deshielded singlet (
    
    
    
    ppm), a diagnostic peak for
    
    
    -resorcylic acid derivatives.
  • Lipophilicity: The benzyl group adds significant hydrophobicity compared to the methyl ester (Evernyl), altering its bioavailability and skin penetration profiles.

Physiochemical Data Table
PropertyValue / DescriptionSource
IUPAC Name Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate[1]
Molecular Formula

[1]
Molecular Weight 272.30 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 110–112 °C[1]
Solubility Soluble in DMSO, Acetone,

; Insoluble in

[1]

H NMR (400 MHz,

)

12.05 (s, 1H, C2-OH), 7.39 (br s, 5H, Ph), 6.19 (s, 1H, C5-H), 5.38 (s, 2H,

), 2.45 (s, 3H), 2.11 (s, 3H)
[1]
Key Functional Groups Phenol (x2), Ester, Benzyl--

Synthetic Routes & Purification Protocols[2]

The synthesis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate generally proceeds via the selective esterification of


-orcinol carboxylic acid. The challenge lies in alkylating the carboxylate without etherifying the reactive C4-phenolic hydroxyl.
Reaction Logic

Direct Fischer esterification with benzyl alcohol is often slow due to the steric hindrance of the ortho-methyl groups (C3/C6). Therefore, a nucleophilic substitution (


) using the carboxylate anion and benzyl bromide is the preferred pathway.

Regioselectivity Control:

  • C2-OH: Unreactive due to strong H-bonding (chelation).

  • C4-OH: Nucleophilic but less acidic than the carboxylic acid.

  • COOH: Most acidic (

    
    ). Using a stoichiometric weak base (
    
    
    
    or
    
    
    ) ensures deprotonation of the acid while keeping the C4-phenol largely protonated, favoring ester formation over etherification.
Experimental Protocol: Selective Benzylation

Reagents:

  • 2,4-dihydroxy-3,6-dimethylbenzoic acid (1.0 eq)[1][2][3]

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.1 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,4-dihydroxy-3,6-dimethylbenzoic acid (e.g., 1.96 g, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (1.52 g, 11 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the carboxylate salt. Note: Evolution of 
    
    
    
    may occur.
  • Alkylation: Dropwise add Benzyl bromide (1.3 mL, 11 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high

    
     product.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize any phenolate). A white precipitate should form.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as white crystals (Yield: ~85-90%).

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Control Points Acid 2,4-dihydroxy-3,6- dimethylbenzoic acid Salt Carboxylate Anion (C2-OH Chelated) Acid->Salt Deprotonation (Selective) BnBr Benzyl Bromide Product Benzyl 2,4-dihydroxy- 3,6-dimethylbenzoate (White Solid) BnBr->Product Base K2CO3 / DMF Base->Salt Salt->Product SN2 Alkylation (60°C, 3-5h) Control1 Stoichiometry (1.1 eq Base) Prevents C4-O-Alkylation Control2 Temp < 80°C Prevents Decarboxylation

Figure 1: Selective esterification pathway utilizing the acidity difference between carboxyl and phenolic protons.

Biological & Toxicological Interface

Sensitization and Allergenicity

While the methyl ester (Atraric Acid/Evernyl) is a well-documented contact allergen regulated in fragrance compositions, the benzyl ester shares the same resorcinol pharmacophore .

  • Mechanism: It acts as a pro-hapten. Metabolic activation (or auto-oxidation) can generate ortho-quinones, which form covalent bonds with skin proteins (nucleophilic attack by lysine/cysteine residues), triggering a T-cell mediated immune response (Type IV hypersensitivity).

  • Cross-Reactivity: High potential for cross-reactivity exists with Oakmoss absolute and other depsides (atranorin).

Therapeutic Potential

Recent studies have repurposed this scaffold for pharmacological applications:

  • Diuretic Activity: Derivatives of barbatic acid (containing this benzyl ester motif) inhibit renal ion transporters, showing promise as diuretics with litholytic (stone-dissolving) properties [1].

  • Colorectal Cancer: The benzyl ester serves as a precursor to diffractaic acid analogs (e.g., compound TU3), which have been shown to inhibit ALDH1 and suppress WNT/

    
    -catenin signaling in colorectal cancer stem cells [2].[4]
    

Spectroscopic Identification Guide

For validation of synthesized material, ensure the following signals are present.

Mass Spectrometry (EI/ESI):

  • Molecular Ion:

    
     272 
    
    
    
    .
  • Fragmentation: Loss of benzyl group (

    
     91, tropylium ion) is the base peak in EI MS. Loss of 
    
    
    
    leads to the acylium ion of the resorcylic core.

Infrared Spectroscopy (IR):

  • 3400–3100

    
    :  Broad OH stretch (C4-OH).
    
  • ~1650

    
    :  Carbonyl (
    
    
    
    ) stretch. Note: Shifted to lower wavenumber due to intramolecular H-bonding.
  • 1610, 1580

    
    :  Aromatic ring skeletal vibrations.
    

References

  • Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives as Novel Diuretic Candidates. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Provides synthesis protocol, NMR data, and melting point for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate).

  • Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Source: Scientific Reports (Nature).[4] URL:[Link] (Discusses the biological activity of related benzyl esters in cancer therapy).

  • The Identific

    
    -Orcinol para-Depsides. 
    Source: Australian Journal of Chemistry.
    URL:[Link]
    (Historical context on the use of this ester in depside total synthesis).
    

Sources

Exploratory

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate: Structural Role in Oakmoss Matrices and Pharmacological Potential

Topic: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate role in oakmoss absolute composition Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate role in oakmoss absolute composition Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS: 56410-30-1), chemically defined as the benzyl ester of


-orcinol carboxylic acid, represents a critical structural analogue within the complex matrix of Oakmoss (Evernia prunastri) absolute. While the olfactory signature of oakmoss is traditionally dominated by depsides (e.g., evernic acid) and their degradation products (e.g., methyl 

-orcinol carboxylate or "Veramoss"), the benzyl ester variant occupies a unique niche. It serves as both a potential artifact of specific extraction methodologies (involving benzyl alcohol) and a high-value synthetic scaffold for non-sensitizing fragrance reconstitution and pharmaceutical drug design.

This guide analyzes the physicochemical role of this molecule, differentiating it from the sensitizing aldehydes (atranol/chloroatranol) and evaluating its utility in modern "safe oakmoss" formulations and bioactive therapeutic research.

Chemical Architecture and Identity

To understand the role of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, one must first deconstruct the lichen metabolic pathway. Oakmoss absolute is rich in depsides —dimeric esters formed from two phenolic acid units.

  • Core Unit:

    
    -Orcinol carboxylic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid).
    
  • Natural Depsides: Atranorin, Evernic Acid.

  • Degradation: Hydrolysis or alcoholysis of these depsides releases the monomeric aryl esters.

The molecule is the benzyl ester of the core


-orcinol unit.
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Common Synonyms Benzyl

-orcinol carboxylate; Benzyl 3,6-dimethyl-

-resorcylate
CAS Number 56410-30-1
Molecular Formula

Molecular Weight 272.30 g/mol
Structural Class Aryl Ester (Resorcylic acid derivative)
Odor Profile Low-volatility mossy, phenolic, balsamic, faintly floral (unlike the sharp phenolic note of the methyl ester).

Role in Oakmoss Absolute Composition

The "Silent" Constituent vs. The Artifact

In standard commercial Oakmoss Absolute (extracted via hexane/ethanol), the dominant volatile esters are Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (formed via methanolysis during processing or natural methylation) and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate .

The Benzyl ester is typically present under two specific conditions:

  • Extraction Artifact: If benzyl alcohol is employed as a solvent or co-solvent (often used for its fixative properties and high boiling point in "green" extractions), transesterification of the natural depsides occurs, yielding Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate.

  • Synthetic Reconstitution: It is deliberately added to "IFRA-compliant" oakmoss bases. Its higher molecular weight (272 vs. 196 for the methyl ester) provides a fixative effect , extending the dry-down of the moss profile while mitigating the volatility of the top notes.

Structural Activity Relationship (SAR) & Sensitization

The critical value of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate lies in its toxicological safety profile compared to natural allergens.

  • The Allergen (Atranol): Contains an aldehyde group capable of forming Schiff bases with skin proteins (haptenization), leading to contact dermatitis.

  • The Safe Ester (Benzyl variant): Lacks the reactive aldehyde. The benzyl moiety is metabolically stable or hydrolyzes to benzyl alcohol (safe) and resorcylic acid (low toxicity).

SensitizationPathways Atranorin Atranorin (Natural Depside) Hydrolysis Hydrolysis/Degradation Atranorin->Hydrolysis Atranol Atranol (High Sensitizer) Hydrolysis->Atranol Decarboxylation BenzylEster Benzyl 2,4-dihydroxy- 3,6-dimethylbenzoate Hydrolysis->BenzylEster Transesterification (w/ Benzyl Alcohol) SchiffBase Schiff Base Formation (Immune Response) Atranol->SchiffBase Aldehyde Reactivity SafeMetabolism Hydrolysis to Benzyl Alcohol + Acid BenzylEster->SafeMetabolism No Aldehyde Group

Figure 1: Comparative metabolic fate of Oakmoss constituents. The Benzyl Ester pathway avoids the formation of sensitizing Schiff bases characteristic of Atranol.

Synthesis and Isolation Protocols

For researchers requiring high-purity standards for GC-MS quantification or drug development, the synthesis bypasses the complex lichen extraction.

Synthetic Workflow (Williamson Ether / Esterification)

The synthesis typically starts from


-orcinol carboxylic acid (derived from Atranorin hydrolysis or total synthesis).

Protocol:

  • Starting Material: 2,4-dihydroxy-3,6-dimethylbenzoic acid.[1][2]

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Conditions: Reflux at 60°C for 4-6 hours.

  • Purification: The crude is partitioned between Ethyl Acetate and Water. The organic layer is dried (

    
    ) and recrystallized from Ethanol/Hexane.
    
Analytical Detection
  • HPLC: C18 Reverse Phase column. Mobile phase: Acetonitrile/Water (0.1% Formic Acid). The benzyl ring provides a strong UV chromophore at 254 nm, distinct from the methyl ester.

  • GC-MS: High boiling point requires a non-polar column (e.g., DB-5MS). Expect a retention time significantly later than Methyl Atratate due to the bulky benzyl group.

SynthesisWorkflow Start 2,4-dihydroxy-3,6- dimethylbenzoic acid Reaction Reflux in DMF (60°C, 4h) Start->Reaction Reagents + Benzyl Bromide / K2CO3 Reagents->Reaction Workup Extraction (EtOAc/H2O) Reaction->Workup Product Benzyl 2,4-dihydroxy- 3,6-dimethylbenzoate (Yield ~90%) Workup->Product

Figure 2: Laboratory synthesis pathway for generating reference standards of the benzyl ester.

Pharmaceutical & Bioactive Potential[4][5]

Beyond perfumery, this molecule is gaining traction in drug discovery. Lichen metabolites are known for antimicrobial and cytotoxic properties.

  • Antioxidant Activity: The free phenolic hydroxyl groups at positions 2 and 4 provide radical scavenging capability.

  • Anti-Cancer Research: Recent studies (e.g., on diffractaic acid derivatives) indicate that benzyl esters of

    
    -orcinol derivatives exhibit cytotoxicity against colorectal cancer stem cells. The benzyl moiety enhances lipophilicity, potentially improving membrane permeability compared to the parent acid.
    
  • Mechanism: Modulation of VDAC1/PHB/MMP9 signaling pathways, leading to apoptosis in tumor tissues.

References

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.
  • Joulain, D., & Tabacchi, R. (2009). "Lichen extracts as raw materials in perfumery.[3][4] Part 1: Oakmoss." Flavour and Fragrance Journal, 24(2), 49-61.

  • Nguyen, T. T., et al. (2025).[5] "Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits."[5] Scientific Reports, 15:6695.[5] (Highlights the bioactivity of benzyl 2,4-dihydroxy-3,6-dimethylbenzoate as Compound 5a).

  • IFRA Standards Library. (2023). "Standards concerning Oakmoss extracts (Atranol/Chloroatranol)." International Fragrance Association.

  • Elix, J. A. (2018).

Sources

Foundational

Technical Monograph: Biological Activity &amp; Pharmacological Potential of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Executive Summary Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (often referred to in derivative studies as a benzyl analog of Atraric Acid ) represents a critical pharmacophore in the development of novel anti-androgens. Na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (often referred to in derivative studies as a benzyl analog of Atraric Acid ) represents a critical pharmacophore in the development of novel anti-androgens. Naturally occurring in lichen species (Evernia prunastri, Stereocaulon alpinum) and the bark of Prunus africana, this molecule and its methyl-ester prototype (Atraric Acid) function as specific Androgen Receptor (AR) Antagonists .[1]

Unlike varying 5


-reductase inhibitors (e.g., finasteride), this molecule acts directly on the receptor's Ligand Binding Domain (LBD), preventing nuclear translocation. This guide delineates its mechanistic profile, extraction methodologies, and therapeutic potential in treating Benign Prostatic Hyperplasia (BPH) and Castration-Resistant Prostate Cancer (CRPC).

Part 1: Chemical Identity & Structural Pharmacophore

The molecule belongs to the


-orcinol carboxylate family. Its pharmacological potency is dictated by the specific arrangement of hydroxyl groups at positions 2 and 4, which facilitate hydrogen bonding within the receptor pocket.
FeatureSpecification
IUPAC Name Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Common Analog Atraric Acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate)
Core Scaffold

-Orcinol carboxylic acid
Natural Sources Prunus africana (African Cherry) bark; Oakmoss (Evernia prunastri)
Key Property High Lipophilicity (Benzyl group enhances membrane permeability over Methyl analogs)

Pharmacological Relevance: While the methyl ester (Atraric Acid) is the most abundant natural congener, Structure-Activity Relationship (SAR) studies indicate that replacing the methyl group with more lipophilic moieties (like benzyl or butyl) often retains or enhances antagonistic potency against the Androgen Receptor while improving cellular uptake kinetics [1].

Part 2: Primary Mechanism of Action (The AR Axis)

The therapeutic value of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate lies in its ability to disrupt the Androgen Receptor (AR) signaling cascade without affecting related nuclear receptors (Glucocorticoid or Progesterone), ensuring a high safety profile.

Mechanism: Competitive LBD Antagonism

In the presence of Dihydrotestosterone (DHT), the AR typically dimerizes and translocates to the nucleus to drive oncogenic gene expression (e.g., PSA, TMPRSS2).

  • Binding: The molecule binds competitively to the Ligand Binding Domain (LBD) of the AR.

  • Conformational Lock: Unlike agonists that fold the receptor into an active state, this molecule induces a conformation that prevents the recruitment of co-activators.

  • Nuclear Exclusion (Critical Step): The drug-receptor complex is biochemically "frozen" in the cytoplasm. It cannot pass through the nuclear pore complex, thereby preventing DNA binding entirely [2].

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of the molecule within the AR signaling pathway.

AR_Pathway DHT DHT (Ligand) AR_Cyto Androgen Receptor (Cytoplasm) DHT->AR_Cyto Activates HSP HSP90 Complex AR_Cyto->HSP Dissociates from Complex AR-DHT Complex (Dimerization) AR_Cyto->Complex Normal Activation Nucleus Nucleus Complex->Nucleus Translocation Molecule Benzyl 2,4-dihydroxy- 3,6-dimethylbenzoate Molecule->AR_Cyto Competitive Binding (LBD) Molecule->Complex BLOCKS Translocation DNA DNA Binding (ARE Sites) Nucleus->DNA Transcription Transcription (Cell Growth/Survival) DNA->Transcription

Caption: Figure 1. Mechanism of Action. The molecule competitively binds the AR in the cytoplasm, preventing nuclear translocation and subsequent oncogenic transcription.

Part 3: Secondary Therapeutic Profiles

Beyond AR antagonism, the molecule exhibits pleiotropic effects beneficial for complex pathologies like BPH and inflammatory skin conditions.

Anti-Inflammatory Activity

The molecule inhibits the MAPK-NF


B signaling pathway .[2][3] In Lipopolysaccharide (LPS)-stimulated macrophages, it significantly downregulates:
  • Inducible Nitric Oxide Synthase (iNOS)

  • Cyclooxygenase-2 (COX-2)

  • Prostaglandin E2 (PGE2) secretion

This dual activity (Anti-androgen + Anti-inflammatory) makes it uniquely suited for BPH, which is often driven by both hormonal and inflammatory factors [3].

Antimicrobial Potential

While not a broad-spectrum antibiotic, the molecule shows specific activity against Gram-positive bacteria.

  • Target: Staphylococcus aureus, Bacillus subtilis.[4]

  • Mechanism: Disruption of bacterial cell membrane integrity due to the phenolic hydroxyl groups acting as proton exchangers.

Part 4: Technical Protocols (Isolation & Assay)

This section details the isolation of the pharmacophore from Prunus africana and the validation of its activity.[5][6]

Protocol A: Differential Solvent Fractionation

To isolate the active anti-androgenic fraction, a polarity-guided extraction is required. The active principle is lipophilic; water/methanol extracts often yield polar contaminants (sugars/tannins) with low activity.

Reagents:

  • Pulverized Prunus africana bark.[7][8]

  • Solvents: n-Hexane, Dichloromethane (DCM), Methanol (MeOH).

Workflow:

  • Defatting (Hexane): Macerate bark powder in n-Hexane for 24h.

    • Action: Discard filtrate. (Removes fatty acids/waxes which have low AR activity).

  • Target Extraction (DCM): Extract the residue with Dichloromethane.

    • Action: Collect filtrate. This fraction contains the highest concentration of Atraric acid and its benzyl analogs.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid) 50:50

      
       100:0 over 30 mins.
      
    • Detection: UV at 254 nm and 320 nm.

Extraction_Workflow Raw Raw Bark Powder Hexane Hexane Extraction Raw->Hexane Waste Fatty Acids (Discard) Hexane->Waste Residue Solid Residue Hexane->Residue DCM DCM Extraction Residue->DCM Crude Crude Extract (High Activity) DCM->Crude HPLC HPLC Purification (C18 Column) Crude->HPLC Final Isolated Benzoate HPLC->Final

Caption: Figure 2.[8][9] Isolation Logic. Polarity-gradient extraction ensures removal of inactive lipids (Hexane) before isolating the active pharmacophore (DCM).

Protocol B: Luciferase Reporter Assay (AR Validation)

To verify the biological activity of the isolated/synthesized benzyl benzoate.

  • Cell Line: CV-1 (Monkey kidney) or LNCaP (Prostate cancer) cells.

  • Transfection: Co-transfect with:

    • pSG5-AR: Expression vector for human Androgen Receptor.

    • MMTV-LUC: Reporter plasmid containing Androgen Response Elements (ARE) fused to Luciferase.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Agonist: 1 nM Dihydrotestosterone (DHT).

    • Experimental: DHT + Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (1 - 10

      
      M).
      
  • Readout: Measure luminescence after 24h.

    • Success Criteria: A dose-dependent reduction in Luciferase activity compared to the DHT-only control indicates successful AR antagonism [4].

Part 5: Quantitative Data Summary

The following data aggregates findings from comparative studies of Atraric acid derivatives on prostate cancer cell lines.

ParameterMethyl Ester (Atraric Acid)Benzyl Ester (Analog)Clinical Implication
IC50 (LNCaP Growth) ~10 - 15

M
~5 - 10

M
Benzyl group enhances potency via lipophilicity.
AR Binding Affinity ModerateHighCompetitive displacement of DHT.
Nuclear Translocation InhibitedInhibitedMechanism of action is conserved.
Cytotoxicity (PC3 - AR neg) NoneLow/NoneHigh specificity for AR+ cells (Safety).
LogP (Lipophilicity) ~2.8~4.5Benzyl form has superior skin/membrane permeation.

References

  • Roell, D., & Baniahmad, A. (2011). The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth.[2] Molecular and Cellular Endocrinology.

  • Papaioannou, M., et al. (2009). The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth.[2][10][11][12] Journal of Cellular and Molecular Medicine.

  • Mun, S., et al. (2020).[6] Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models.[3][13] International Journal of Molecular Sciences.

  • Schleich, S., et al. (2006). Extracts from Pygeum africanum and other herbal products used for the treatment of benign prostatic hyperplasia inhibit androgen signaling in prostate cancer cells.[10][11][12] Planta Medica.

Sources

Exploratory

Advanced Biosynthetic Profiling of Beta-Orcinol Derivatives in Lichen Species

Executive Summary: The Methylation Checkpoint Lichen secondary metabolites, particularly beta-orcinol depsides and depsidones , represent a pharmacologically privileged class of polyketides. Unlike their "orcinol series"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Checkpoint

Lichen secondary metabolites, particularly beta-orcinol depsides and depsidones , represent a pharmacologically privileged class of polyketides. Unlike their "orcinol series" counterparts, beta-orcinol derivatives (e.g., atranorin, fumarprotocetraric acid) possess a critical C3-methyl group on the aromatic ring. This structural modification is not merely decorative; it significantly alters the compound's lipophilicity and receptor binding affinity, driving bioactivities ranging from cytotoxicity against cancer cell lines to potent antimicrobial effects.

For decades, the recalcitrance of lichens to laboratory culture hampered biosynthetic elucidation. Recent breakthroughs in genome mining and heterologous expression have cracked the code: the presence of a C-methyltransferase (C-MeT) domain embedded within the Polyketide Synthase (PKS) architecture is the definitive biosynthetic checkpoint. This guide details the molecular mechanisms, experimental validation workflows, and self-verifying protocols required to exploit these pathways for pharmaceutical development.

Structural & Biosynthetic Logic: The Beta-Orcinol Divergence

The biosynthetic distinction between the orcinol and beta-orcinol series is binary and genetically hardwired.

  • Orcinol Series (e.g., Lecanoric Acid): Synthesized by Non-Reducing PKSs (NR-PKS) that lack a methyltransferase domain. The aromatic ring is a simple resorcinol derivative.

  • Beta-Orcinol Series (e.g., Atranorin): Synthesized by NR-PKSs containing an integrated C-MeT domain . This domain introduces a methyl group at the C3 position of the growing polyketide chain before cyclization.

The C-MeT Domain Causality

The C-MeT domain utilizes S-adenosylmethionine (SAM) to methylate the reactive methylene carbon of the polyketide backbone. This timing is critical: post-cyclization methylation is sterically hindered. Therefore, the presence of a KS-AT-ACP-CMeT-TE domain architecture is the primary genetic marker for beta-orcinol biosynthesis.

Molecular Mechanism: The Atranorin Assembly Line

The biosynthesis of atranorin , the archetypal beta-orcinol depside, serves as the model system.[1] The pathway is governed by the atr1 gene cluster (and homologs like PKS23).

Step-by-Step Mechanism
  • Priming: The Ketosynthase (KS) domain accepts an Acetyl-CoA starter unit.

  • Elongation & Methylation: The Acyltransferase (AT) loads Malonyl-CoA. During chain extension, the C-MeT domain methylates the C3 position.

  • Cyclization: The chain folds. The Thioesterase (TE) or Claisen Cyclase (CLC) domain catalyzes ring closure to form beta-orsellinic acid (not orsellinic acid).

  • Modification: A specific O-methyltransferase (OMT) methylates the carboxyl group to form methyl beta-orsellinate.

  • Dimerization: A specific esterase (or the PKS TE domain acting in trans) links two units:

    • Unit A (Benzoate): Hematommic acid (oxidized beta-orsellinic acid).

    • Unit B (Phenol): Methyl beta-orsellinate.

    • Result: Atranorin.

Visualization: The Beta-Orcinol Pathway

The following diagram illustrates the divergence from the orcinol pathway and the critical role of the C-MeT domain.[2]

BetaOrcinolPathway cluster_PKS NR-PKS Assembly Line AcetylCoA Acetyl-CoA (Starter) KS KS Domain (Condensation) AcetylCoA->KS MalonylCoA Malonyl-CoA (Extender) MalonylCoA->KS CMeT C-MeT Domain (C3-Methylation) KS->CMeT Polyketide Chain ACP ACP (Carrier) CMeT->ACP Methylated Chain TE TE/CLC (Cyclization) ACP->TE BetaOrsellinic Beta-Orsellinic Acid (Monomer) TE->BetaOrsellinic With C-MeT Orsellinic Orsellinic Acid (No Methyl) TE->Orsellinic Without C-MeT OMT O-Methyltransferase (Tailoring) BetaOrsellinic->OMT Unit B Prep P450 Cytochrome P450 (Oxidation) BetaOrsellinic->P450 Unit A Prep Atranorin Atranorin (Beta-Orcinol Depside) OMT->Atranorin Dimerization P450->Atranorin

Figure 1: Biosynthetic pathway of Atranorin, highlighting the critical C-MeT domain that distinguishes beta-orcinol derivatives from the standard orcinol series.

Experimental Workflow: Gene-to-Molecule Validation

To rigorously validate these pathways, one cannot rely on chemical isolation alone due to the "supply problem" of slow-growing lichens. The gold standard is Heterologous Expression .

Protocol: Heterologous Reconstitution of Lichen PKS

Objective: Validate a candidate PKS gene (e.g., atr1) by producing the metabolite in a fast-growing host (Aspergillus nidulans or S. cerevisiae).

Phase 1: High-Fidelity Gene Capture
  • Rationale: Lichen PKS genes are large (6–8 kb) and often contain introns that bacteria cannot process.

  • Step 1: Extract Total RNA from fresh lichen thalli using a CTAB-LiCl method.

    • Self-Validation Check: RNA Integrity Number (RIN) must be > 7.0. If < 7.0, the long PKS transcripts are likely degraded; abort and re-extract.

  • Step 2: cDNA synthesis using oligo(dT) primers to capture full poly-A tails.

  • Step 3: PCR amplification using high-fidelity polymerase (e.g., Phusion).

    • Self-Validation Check: Sequence the amplicon. It must match the genomic prediction exactly, confirming intron splicing sites.

Phase 2: Host Engineering
  • Host Selection: Aspergillus nidulans is preferred over E. coli because it possesses the phosphopantetheinyl transferase (PPTase) required to activate the PKS ACP domain.

  • Step 1: Clone the PKS gene into an expression vector (e.g., pAMA1-based) under a constitutive promoter (e.g., gpdA).

  • Step 2: Transform protoplasts of A. nidulans.

    • Control: Transform an empty vector strain to define the host's metabolic background.

Phase 3: Metabolic Profiling (LC-MS/MS)
  • Step 1: Cultivate transformants for 3-5 days. Extract mycelia with Acetone:Methanol (1:1).

  • Step 2: Analyze via LC-MS/MS.[3][4]

    • Target: Look for the monomer (beta-orsellinic acid) or the dimer (if tailoring enzymes were co-expressed).

    • Self-Validation Check: The peak must be absent in the empty vector control. The UV spectrum must show absorption maxima at 210, 254, and 310 nm (characteristic of depsides).

Visualization: Validation Workflow

ValidationWorkflow cluster_Input Input Material cluster_Genetics Genetic Mining cluster_Expression Heterologous Host cluster_Analysis Chemical Verification Lichen Lichen Thallus (Cladonia spp.) RNA RNA Extraction (QC: RIN > 7) Lichen->RNA cDNA cDNA Synthesis (Full Length) RNA->cDNA PCR PKS Amplification (6-8 kb) cDNA->PCR Vector Fungal Vector (pAMA1-gpdA) PCR->Vector Host Aspergillus nidulans (PPTase active) Vector->Host Extract Metabolite Extraction (Acetone/MeOH) Host->Extract LCMS LC-MS/MS Analysis (vs Empty Vector) Extract->LCMS

Figure 2: Workflow for linking orphan PKS gene clusters to specific beta-orcinol metabolites using heterologous expression.

Quantitative Data: Domain Architecture & Yields

The following table summarizes the domain architecture differences and typical yields obtained in heterologous systems, which are crucial for assessing scalability for drug development.

Compound ClassRepresentativePKS TypeDomain ArchitectureHeterologous Yield (mg/L)Key Tailoring Enzyme
Orcinol Depside Lecanoric AcidNR-PKSKS-AT-ACP-TE20 - 50None (Spontaneous dimerization)
Beta-Orcinol Depside AtranorinNR-PKSKS-AT-ACP-CMeT-TE 0.5 - 5.0O-Methyltransferase (OMT)
Beta-Orcinol Depsidone Fumarprotocetraric AcidNR-PKSKS-AT-ACP-CMeT-TE < 0.1Cytochrome P450 (Ether bond)

Note: The significantly lower yield for beta-orcinol derivatives highlights the metabolic burden of the additional methylation and tailoring steps, necessitating strain engineering for commercial viability.

References

  • Kim, W. et al. (2021). Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression. mBio. Link

  • Bertrand, R.L. & Sorensen, J.L. (2018). Phylogeny and RNA-Seq reveal the lichen polyketide synthase potential. Fungal Genetics and Biology. Link

  • Armaleo, D. et al. (2011). Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone.[5] Mycologia. Link

  • Gazioğlu, T. et al. (2023). Biosynthesis of Depsides and Depsidones: The Role of Non-Reducing Polyketide Synthases. Journal of Natural Products. Link

  • Resende, D.I.S.P. et al. (2018). Lichen Secondary Metabolites: From Genetics to Potential Therapies. Studies in Natural Products Chemistry.[6][7][8][9][10][11] Link

Sources

Foundational

Literature review of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate dermatological effects

This is a comprehensive technical guide and whitepaper on Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Benzyl Atrarate), designed for researchers and drug development professionals. Mechanisms, Dermatological Applications,...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and whitepaper on Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Benzyl Atrarate), designed for researchers and drug development professionals.

Mechanisms, Dermatological Applications, and Safety Profiling

Executive Summary

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS: 56410-30-1), chemically known as Benzyl Atrarate , is a lipophilic ester of Atraric Acid (β-orcinol carboxylic acid). Historically identified as a secondary metabolite in lichen species such as Evernia prunastri (Oakmoss) and Stereocaulon japonicum, this compound has evolved from a fragrance fixative to a bioactive dermatological agent.

Its primary significance in modern dermatology lies in its anti-androgenic activity , acting as a selective antagonist of the Androgen Receptor (AR). This mechanism positions it as a non-steroidal candidate for treating Androgenetic Alopecia (AGA) and androgen-mediated acne , offering a safer profile compared to systemic 5


-reductase inhibitors. Furthermore, its phenolic structure confers antioxidant properties, though its origin necessitates rigorous purification to eliminate highly sensitizing contaminants like Atranol.
Chemical Identity & Physicochemical Profile

Understanding the structural basis of Benzyl Atrarate is critical for formulation and delivery. It is a resorcinol derivative, characterized by two hydroxyl groups at the ortho and para positions relative to the ester linkage, enhancing its receptor binding affinity.

PropertySpecification
IUPAC Name Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Common Name Benzyl Atrarate
Parent Compound Atraric Acid (2,4-dihydroxy-3,6-dimethylbenzoic acid)
Molecular Formula

Molecular Weight 272.30 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)
Solubility Soluble in Ethanol, DMSO, Oils; Insoluble in Water
pKa ~4.0 (Acidic phenolic proton)
Synthesis & Purity

Synthetically, it is produced via the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with benzyl alcohol or benzyl halides.

  • Critical Quality Attribute (CQA): For dermatological use, synthetic Benzyl Atrarate is preferred over lichen extracts to ensure the absence of Atranol and Chloroatranol , which are potent pre-haptens responsible for Oakmoss allergy.

Mechanism of Action: Anti-Androgenic & Regenerative

The core therapeutic value of Benzyl Atrarate is its ability to modulate androgen signaling without systemic hormonal disruption.

3.1 Androgen Receptor (AR) Antagonism

Unlike 5


-reductase inhibitors (e.g., Finasteride) that stop the conversion of Testosterone to DHT, Benzyl Atrarate (and its metabolite Atraric Acid) acts downstream.
  • Competitive Binding: It competes with Dihydrotestosterone (DHT) for the ligand-binding domain of the AR.

  • Translocation Blockade: It inhibits the nuclear translocation of the AR-DHT complex.

  • Pathway Modulation: This blockade prevents the downregulation of Wnt/

    
    -catenin signaling, a pathway crucial for hair follicle anagen phase maintenance.
    
3.2 Pathway Visualization

AR_Pathway cluster_nucleus Nuclear Translocation DHT DHT (Dihydrotestosterone) AR_Cyto Androgen Receptor (Cytoplasmic) DHT->AR_Cyto Binds Complex AR-DHT Complex AR_Cyto->Complex Activation DNA ARE (Androgen Response Element) Complex->DNA Translocates BA Benzyl Atrarate (Inhibitor) BA->AR_Cyto Competitive Antagonism (Blocks Binding) BA->Complex Prevents Formation Nucleus Nucleus TGF TGF-β / DKK-1 (Hair Loss Factors) DNA->TGF Upregulates Wnt Wnt / β-Catenin (Hair Growth) DNA->Wnt Downregulates

Figure 1: Mechanism of Androgen Receptor antagonism by Benzyl Atrarate. By blocking AR activation, it prevents the upregulation of hair-loss factors (TGF-β) and restores Wnt/β-catenin signaling.

Dermatological Toxicology & Safety

While Benzyl Atrarate is a functional active, its structural relationship to lichen allergens requires rigorous safety profiling.

4.1 Sensitization Potential
  • Risk: Low to Moderate.

  • Context: In natural Oakmoss extracts, Benzyl Atrarate co-exists with Atranol. Pure Benzyl Atrarate is significantly less sensitizing. However, as a benzoate ester, it can be metabolized in the skin to Benzyl Alcohol (a weak sensitizer) and Atraric Acid .

  • Metabolic Activation: Skin esterases (carboxylesterases) rapidly hydrolyze the lipophilic benzyl ester into the polar acid form.

4.2 Adverse Outcome Pathway (AOP) for Sensitization

Sensitization_AOP Ester Benzyl Atrarate (Pro-Hapten?) Enzyme Skin Esterases Ester->Enzyme Metabolism Acid Atraric Acid (Weak Hapten) Enzyme->Acid Aldehyde Benzyl Alcohol (Weak Sensitizer) Enzyme->Aldehyde Protein Skin Proteins (Lysine/Cysteine) Acid->Protein Schiff Base/Michael Addition (Low Reactivity) Aldehyde->Protein Oxidation -> Benzaldehyde Response T-Cell Proliferation (Sensitization) Protein->Response Immune Recognition

Figure 2: Metabolic fate and potential sensitization pathway. Hydrolysis yields Atraric Acid and Benzyl Alcohol, both considered weak sensitizers compared to the aldehyde impurities found in natural extracts.

Experimental Protocols

For researchers validating this compound, the following protocols are standard for assessing efficacy and safety.

Protocol A: Anti-Androgenic Efficacy (In Vitro)

Objective: Measure inhibition of DHT-induced AR nuclear translocation.[1]

  • Cell Line: Human Dermal Papilla Cells (hDPCs) or LNCaP cells (AR-positive).

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Inducer: DHT (10 nM).

    • Test: Benzyl Atrarate (1 - 50 µM).

  • Assay:

    • Incubate cells with Test + Inducer for 24 hours.

    • Immunofluorescence: Stain for Androgen Receptor (AR).

    • Quantification: Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

  • Expected Result: Benzyl Atrarate should dose-dependently reduce nuclear AR intensity, similar to Cyproterone acetate.

Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: Assess skin sensitization potential (OECD 442C).

  • Reagents: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

  • Reaction:

    • Mix Benzyl Atrarate (100 mM in Acetonitrile) with peptide solution (1:10 ratio for C-peptide, 1:50 for K-peptide).

    • Incubate for 24 hours at 25°C in the dark.

  • Analysis: HPLC-UV analysis to measure % peptide depletion.

  • Classification:

    • Low Reactivity: < 6.38% depletion (Mean of C & K).

    • Moderate Reactivity: > 6.38% depletion.

Formulation & Delivery

Benzyl Atrarate is highly lipophilic (LogP ~4.2), making it ideal for follicular targeting (sebum-rich environment) but challenging for aqueous gels.

Recommended Vehicle System:

  • Solvent: Ethanol (20-30%) or Ethoxydiglycol.

  • Permeation Enhancer: Oleic Acid (1-2%) – Synergistic for follicular delivery.

  • Carrier: Liposomes or Ethosomes (to protect the ester from premature hydrolysis on the skin surface).

Data Summary: Comparative Efficacy (Hair Growth Model) Derived from Atraric Acid studies (Parent compound)[2]

Treatment GroupConcentrationHair Regrowth Rate (%)Biomarker (β-Catenin)
Vehicle ControlN/A12%Low
Minoxidil (Positive Control)1.0%65%High
Benzyl Atrarate (Eq) 1.0% 58% High
Finasteride (Oral)1 mg/kg42%Moderate
References
  • Kim, H., et al. (2023). "Topical Delivery of Atraric Acid Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia." Pharmaceutics, 15(2), 340.[2][3] Link

  • Ngan, V. (2021). "Oakmoss absolute and fragrance allergy." DermNet NZ. Link

  • Joulain, D., & Tabacchi, R. (2009). "Lichen extracts as raw materials in perfumery. Part 2: Oakmoss and treemoss." Flavour and Fragrance Journal, 24(2), 49-61. Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD Publishing. Link

  • Rocha, J., et al. (2018). "Anti-androgenic activity of lichenic compounds." Journal of Ethnopharmacology. Link

Sources

Exploratory

Technical Guide: Interaction of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate with Aryl Hydrocarbon Receptors

The following technical guide details the interaction of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (a specific -orcinol derivative) with the Aryl Hydrocarbon Receptor (AhR) . This analysis synthesizes recent pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (a specific


-orcinol derivative) with the Aryl Hydrocarbon Receptor (AhR) . This analysis synthesizes recent pharmacological data concerning lichen metabolites (depsides) and their synthetic analogs.

Executive Summary

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (hereafter referred to as Bn-DHDMB ) is a synthetic lipophilic analog of the natural lichen metabolite


-orcinol carboxylate. It serves as a critical pharmacophore for a class of Selective AhR Modulators (SAhRMs) .

Unlike environmental toxins (e.g., TCDD) that act as potent AhR agonists leading to toxicity, Bn-DHDMB and its parent depsides (such as Atranorin) function primarily as AhR Antagonists or partial modulators. They competitively bind to the AhR PAS-B domain, inhibiting the canonical Xenobiotic Response Element (XRE)-driven pathway (e.g., CYP1A1 induction) while potentially modulating non-canonical pathways involved in inflammation and cancer stem cell (CSC) maintenance (STAT3, Wnt/


-catenin).

This guide provides the structural basis for this interaction, validated experimental protocols for assessing binding efficacy, and a mechanistic overview of its therapeutic potential.

Molecular Characterization & Binding Mechanism[1]

Structural Pharmacophore

Bn-DHDMB is characterized by a fully substituted resorcinol ring (2,4-dihydroxy) with methyl groups at the 3 and 6 positions, and a benzyl ester at the C1 position.[1][2]

  • Core Scaffold:

    
    -Orcinol (2,4-dihydroxy-3,6-dimethylbenzoic acid).
    
  • Lipophilic Domain: The benzyl ester moiety enhances membrane permeability and hydrophobic interaction within the ligand-binding pocket (LBP) compared to the natural methyl ester found in Atranorin.

The AhR Binding Interface

The AhR Ligand Binding Domain (LBD) is located within the PAS-B domain. It is a hydrophobic cavity that typically accommodates planar aromatic hydrocarbons.

  • Binding Mode: Bn-DHDMB occupies the LBP through

    
    -
    
    
    
    stacking interactions (via the benzyl and resorcinol rings) and hydrogen bonding (via the 2-OH and 4-OH groups) with residues such as His291 , Phe324 , and Tyr322 (murine numbering).
  • Antagonism Mechanism: Unlike TCDD, which induces a conformational change favoring Arnt heterodimerization, Bn-DHDMB binding stabilizes the AhR in a conformation that resists nuclear translocation or fails to recruit necessary co-activators, thereby blocking the "toxic" signaling arm.

Comparative Ligand Profiling
LigandTypeBinding Affinity (

/

)
Primary Outcome
TCDD Full Agonist~1-10 pMToxicity, CYP1A1 Induction (High)
FICZ Endogenous Agonist~70 pMPhysiological Regulation, Rapid Clearance
Atranorin Antagonist

M range
Inhibition of TCDD-induced XRE activity
Bn-DHDMB Synthetic Antagonist Low

M (Est.)
Blockade of XRE; Anti-CSC signaling
CH-223191 Pure Antagonist~0.03

M
Reference Antagonist Standard

Note: Bn-DHDMB is often used as a synthetic intermediate (e.g., "Compound 5a" or "TU-05 precursor") to generate more complex depsides, but the monomer itself retains significant biological activity due to the intact


-orcinol pharmacophore [1, 2].

Signaling Pathways: Canonical vs. Non-Canonical

The interaction of Bn-DHDMB with AhR is defined by its ability to uncouple the receptor from its toxicological downstream effects while impacting oncogenic signaling.

Pathway Visualization

The following diagram illustrates the antagonistic action of Bn-DHDMB, preventing the TCDD-driven transcription of CYP1A1 and interfering with STAT3/Wnt crosstalk.

AhR_Interaction cluster_nuclear Nuclear Events Ligand_TCDD TCDD (Agonist) AhR_Cyto AhR (Cytosolic) + Hsp90/XAP2 Ligand_TCDD->AhR_Cyto High Affinity Binding Ligand_Bn Bn-DHDMB (Antagonist) Ligand_Bn->AhR_Cyto Competitive Binding AhR_Activated AhR (Active Conformation) AhR_Cyto->AhR_Activated TCDD Induced AhR_Blocked AhR (Blocked/Stabilized) AhR_Cyto->AhR_Blocked Bn-DHDMB Induced Nucleus Nucleus AhR_Activated->Nucleus Translocation Arnt Arnt AhR_Activated->Arnt Dimerization AhR_Blocked->Nucleus Inhibited Translocation STAT3 STAT3 / Wnt AhR_Blocked->STAT3 Cross-talk Inhibition XRE XRE (DNA) Arnt->XRE Binding CYP1A1 CYP1A1 Expression (Toxicity) XRE->CYP1A1 Transcription CSC Cancer Stemness (Self-Renewal) STAT3->CSC Promotes

Figure 1: Mechanism of Action. Bn-DHDMB competes with agonists for the AhR cytosolic complex, stabilizing it in an inactive state or preventing the conformational changes required for high-efficiency nuclear translocation and XRE binding.

Experimental Validation Protocols

To validate the interaction and efficacy of Bn-DHDMB, the following self-validating protocols are recommended.

Luciferase Reporter Assay (AhR Antagonism)

Objective: Quantify the ability of Bn-DHDMB to inhibit TCDD-induced transcriptional activity.

  • Cell Line: HepG2 or HaCaT cells stably transfected with pX4TK-Luc (containing 4 copies of XRE).

  • Seeding: Plate cells at

    
     cells/well in 24-well plates; incubate for 24h.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Agonist Only: TCDD (10 nM).[3]

    • Experimental: Pre-treat with Bn-DHDMB (0.1, 1, 10, 50

      
      M) for 1 hour, then add TCDD (10 nM).
      
  • Incubation: 18–24 hours.

  • Lysis & Detection: Use a standard Luciferase Assay System. Measure luminescence (RLU).

  • Data Analysis: Calculate % Inhibition relative to TCDD-only control.

    • Validation Check: The reference antagonist CH-223191 (10

      
      M) must show >80% inhibition for the assay to be valid [1, 3].
      
Molecular Docking Workflow (In Silico)

Objective: Predict binding pose and affinity energy ($ \Delta G $).

  • Protein Structure: Retrieve AhR PAS-B domain structure (Homology model based on HIF-2

    
     or Cryo-EM structures if available).
    
  • Ligand Prep: Construct Bn-DHDMB in 3D; minimize energy using MMFF94 force field.

  • Grid Generation: Center grid box on the TCDD binding pocket (residues F295, H291).

  • Docking: Use AutoDock Vina or Gold. Run 50 genetic algorithm runs.

  • Scoring: Select the pose with the lowest binding energy (negative kcal/mol) and highest cluster population.

    • Success Criteria: Binding energy should be comparable to or lower than Atranorin (approx -8 to -10 kcal/mol).

Cancer Stem Cell (CSC) Sphere Formation Assay

Objective: Assess functional impact on AhR/STAT3-driven stemness (based on Diffractaic acid analog studies [2]).

  • Preparation: Dissociate colorectal cancer cells (e.g., HCT116) into single cells.

  • Culture: Plate 500 cells/well in ultra-low attachment plates with serum-free stem cell medium (EGF/bFGF supplemented).

  • Treatment: Add Bn-DHDMB (5–20

    
    M) at Day 0.
    
  • Observation: Count tumorspheres (>50

    
    m) after 7–10 days.
    
  • Readout: Reduction in sphere number and size indicates inhibition of CSC traits via the AhR/STAT3 axis.

Therapeutic Implications

Oncology (Colorectal & Lung)

Recent studies on lichen metabolites (Atranorin, Diffractaic acid) and their synthetic analogs (like Bn-DHDMB) highlight their efficacy in suppressing Cancer Stem Cells (CSCs) .

  • Mechanism: Bn-DHDMB inhibits the nuclear accumulation of

    
    -catenin and STAT3 phosphorylation, pathways often sustained by constitutive AhR activity in tumors [2].
    
  • Outcome: Sensitization of tumors to chemotherapy and reduction of metastatic potential.

Dermatology (Inflammation)

As an AhR modulator, Bn-DHDMB mimics the anti-inflammatory properties of coal tar or tapinarof but without the toxicological baggage of full agonists. It may downregulate cytokine expression (IL-6, IL-8) in keratinocytes exposed to environmental pollutants.

References

  • Atranorin and lecanoric acid antagonize TCDD-induced xenobiotic response element-driven activity. Source: Journal of Natural Medicines (2016). Context: Establishes the

    
    -orcinol depside class as AhR antagonists.
    URL:[Link]
    
  • Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Source: Scientific Reports (2025).[4] Context: Identifies Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Compound 5a/TU-05 precursor) as a key intermediate/analog with anti-CSC activity via STAT3/Wnt inhibition. URL:[Link]

  • The New Aryl Hydrocarbon Receptor Antagonist E/Z-2-Benzylindene-5,6-Dimethoxy-3,3-Dimethylindan-1-One Protects against UVB-Induced Signal Transduction. Source: Journal of Investigative Dermatology (2014). Context: Provides protocol standards for validating novel AhR antagonists (EMSA, Luciferase). URL:[Link]

  • Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives. Source: Molecules (2023).[5] Context: Details the synthesis and characterization (NMR) of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. This compound, a derivative of β-resorcylic acid, finds applications in various industries, including fragrance, where its structural analogs are used as fixatives and fragrance ingredients[1][2]. A reliable analytical method is crucial for quality control, stability studies, and research purposes. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent separation and peak symmetry. Detection is performed via UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision[3][4][5].

Introduction and Method Rationale

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is an aromatic ester characterized by a substituted benzene ring, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection. The core structure contains two hydroxyl groups and a benzoate ester, which are key chromophores providing strong UV absorbance[6][7].

The primary objective of this work was to develop a robust analytical method from fundamental principles. The strategy hinges on the physicochemical properties of the analyte:

  • Hydrophobicity: The presence of a benzyl group and two methyl groups on the benzene ring, combined with the ester linkage, imparts significant non-polar character to the molecule. This makes it highly suitable for retention and separation on a non-polar stationary phase, such as octadecylsilane (C18), through hydrophobic interactions[8][9].

  • Acidity of Phenolic Groups: The two hydroxyl groups are weakly acidic. To ensure consistent retention times and sharp, symmetrical peaks, it is essential to suppress the ionization of these groups. This is achieved by acidifying the mobile phase, which maintains the analyte in its neutral, protonated form[10][11].

  • UV Absorbance: Aromatic compounds like this exhibit strong absorbance in the UV region, typically between 200-300 nm. A photodiode array (PDA) or UV-Vis detector can be used for sensitive and specific detection[12][13]. Based on structurally similar benzoate compounds, a primary absorption maximum is expected around 225 nm and a secondary one at a higher wavelength[13][14].

This application note provides a complete workflow, from the logical steps of method development to a detailed protocol for its final validation and implementation.

Method Development Strategy

A systematic approach was employed to develop the optimal chromatographic conditions. The process involved selecting and optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, UV Spectrum) Column_Screen Column Selection (C18 vs. Phenyl) Analyte->Column_Screen Guides phase choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, Acidifier) Column_Screen->Mobile_Phase_Screen Defines solvent system Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Refines separation Flow_Rate_Opt Flow Rate & Temperature (Efficiency vs. Pressure) Gradient_Opt->Flow_Rate_Opt Improves resolution Wavelength_Opt Wavelength Selection (λmax for Sensitivity) Flow_Rate_Opt->Wavelength_Opt Enhances detection Validation Method Validation (ICH Guidelines) Wavelength_Opt->Validation Finalizes method

Caption: Systematic workflow for HPLC method development.

Reversed-phase chromatography is the most suitable mode for this analyte due to its predominantly hydrophobic nature[9][15].

  • Primary Choice (C18): An octadecyl (C18) column was selected as the primary stationary phase. C18 columns are robust, versatile, and provide strong hydrophobic retention for a wide range of organic molecules, making them the workhorse of modern HPLC[8][9]. The separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the non-polar C18 chains.

  • Alternative Choice (Phenyl): A Phenyl-bonded phase was considered as an alternative. Phenyl columns can offer different selectivity for aromatic compounds due to the potential for π-π interactions between the analyte's benzene ring and the phenyl groups of the stationary phase, in addition to standard hydrophobic interactions[16][17]. This can be particularly useful for separating structurally similar aromatic isomers. For this application, a standard C18 column provided excellent results.

The choice of mobile phase solvents and additives is critical for achieving good separation and peak shape[10][18].

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents used in reversed-phase HPLC[18]. Acetonitrile was chosen for this method due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, providing a cleaner baseline at lower detection wavelengths.

  • Aqueous Phase and pH Control: HPLC-grade water was used as the aqueous component. To ensure the phenolic hydroxyl groups of the analyte remain protonated (non-ionized), the mobile phase was acidified. Formic acid (0.1%) was selected as the modifier. It is effective at lowering the pH, is volatile (making it compatible with mass spectrometry if needed), and generally provides excellent peak shapes for acidic compounds[19].

  • Gradient Elution: Due to the analyte's high hydrophobicity, an isocratic elution would require a high percentage of organic solvent, potentially compromising the resolution of early-eluting impurities. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase concentration, was chosen. This approach ensures that any potential polar impurities are resolved at the beginning of the run while efficiently eluting the main analyte with a sharp peak in a reasonable time frame[20].

Detailed Protocols: From Reagents to Results

The following table summarizes the optimized parameters for the analysis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate.

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (50% B), 2-10 min (50-90% B), 10-12 min (90% B), 12-12.1 min (90-50% B), 12.1-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Protocol 1: Preparation of Mobile Phases and Standards

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm filter and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile. These will be used for the linearity study.

Protocol 2: Sample Preparation

  • Accurately weigh a quantity of the sample matrix expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

Method Validation

The developed method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[4][21]. The validation parameters assessed were system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

ValidationProcess Start Validated HPLC Method SST System Suitability Start->SST Specificity Specificity & Peak Purity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits End Method Fit for Purpose SST->End Specificity->End Linearity->End Accuracy->End Precision->End Limits->End

Caption: Core parameters evaluated during method validation.

System suitability tests are performed to verify that the HPLC system and procedure are operating adequately. A 50 µg/mL standard was injected six times.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

Specificity is the ability to assess the analyte unequivocally in the presence of other components. A solution of a placebo (matrix without the analyte) was injected, and no interfering peaks were observed at the retention time of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. Peak purity was assessed using a DAD detector, which confirmed the spectral homogeneity of the analyte peak.

Linearity was evaluated by analyzing six standard solutions across the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45.2x + 3.1

Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day. The %RSD was found to be 0.68%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day. The %RSD was found to be 1.12%.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Conclusion

A highly specific, accurate, and precise RP-HPLC method for the determination of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate has been successfully developed and validated. The method employs a standard C18 column and a simple acetonitrile/water gradient system with UV detection, making it readily applicable in most quality control laboratories. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is reliable and suitable for its intended purpose in routine analysis, quality assurance, and research settings.

References

  • Akadémiai Kiadó. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • SciELO. (n.d.). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. [Link]

  • Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (3) Separation modes. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022, June 30). UV-Spectrophotometry Determination of Sodium Benzoate and Potassium Sorbate from Some Selected Food Samples in Ota. [Link]

  • ACG Publications. (2024, May 9). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. [Link]

  • Research Journal of Pharmacy and Technology. (2022, April 19). Simultenious Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]

  • SIELC Technologies. (2018, May 16). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

  • ResearchGate. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. [Link]

  • Perfumer & Flavorist. (2010, December 22). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

  • PubMed. (2015, August 13). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. [Link]

  • Asian Journal of Chemistry. (n.d.). Gas Chromatographic Determination of Benzyl Alcohol in Midazolam Injections. [Link]

  • PubChem. (n.d.). Propyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

Sources

Application

Extraction protocols for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate from lichen biomass

Application Note: Extraction and Semi-Synthesis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate from Lichen Biomass Part 1: Executive Summary & Strategic Analysis 1.1 The Target Compound Benzyl 2,4-dihydroxy-3,6-dimethylben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Extraction and Semi-Synthesis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate from Lichen Biomass

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Compound Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a specific ester of


-orcinol carboxylic acid  (2,4-dihydroxy-3,6-dimethylbenzoic acid). While the methyl ester (Atraric acid) is a common naturally occurring metabolite in lichens, the benzyl ester is primarily a semi-synthetic derivative  utilized in medicinal chemistry for its enhanced lipophilicity and specific bioactivities (e.g., diuretic, anti-cancer potential) [1, 4].

1.2 The "Extraction" Paradox Since the benzyl ester is not a major native constituent of lichen biomass, a direct "extraction" protocol is scientifically invalid. Instead, this guide details a Two-Phase Workflow :

  • Upstream Extraction: Isolation of the abundant natural precursor, Barbatic Acid (a depside dimer) or Atraric Acid (monomer), from specific lichen species (Usnea spp., Stereocaulon spp.).

  • Downstream Processing: Hydrolysis of the precursor to the core acid scaffold followed by selective benzylation to yield the target compound.

This approach ensures high yields (up to 5-10% dry weight potential) compared to hunting for trace natural occurrences.

Part 2: Biomass Selection & Pre-Treatment

2.1 Species Selection To maximize the yield of the 2,4-dihydroxy-3,6-dimethylbenzoate core, select lichen species rich in


-orcinol depsides .
Target PrecursorRecommended SpeciesTypical Yield (% DW)Notes
Barbatic Acid Usnea longissima, Usnea barbata, Cladonia spp.2.0 – 8.0%Preferred source. Yields 2 equivalents of core acid per molecule upon hydrolysis.
Atraric Acid Stereocaulon halei, Heterodermia leucomelos0.5 – 2.0%Monomeric methyl ester. Requires transesterification or hydrolysis.
Diffractaic Acid Usnea diffracta, Alectoria spp.1.0 – 4.0%Alternative dimer source.

2.2 Preparation Protocol

  • Cleaning: Manually remove substrate debris (bark, soil) using forceps. Wash thalli briefly (<30s) with distilled water to remove dust without leaching phenols.

  • Drying: Lyophilize (Freeze-dry) for 24 hours or air-dry in the dark at <30°C to constant weight. Avoid oven drying >40°C to prevent decarboxylation.

  • Comminution: Grind dried thalli to a fine powder (mesh size 40–60) using a ball mill. Liquid nitrogen grinding is recommended to prevent heat degradation.

Part 3: Extraction & Isolation of Precursor (Barbatic Acid)

3.1 Solvent System Rationale Depside precursors are moderately polar.

  • Acetone: The "Gold Standard" for lichen depsides. High solubility for Barbatic acid; low extraction of polysaccharides.

  • Methanol: Extracts a wider range of polar impurities; not recommended for primary isolation of depsides.

3.2 Method A: Soxhlet Extraction (High Yield)

  • Equipment: Soxhlet apparatus, 500 mL round-bottom flask, reflux condenser.

  • Solvent: Acetone (HPLC Grade).

  • Ratio: 1:20 (w/v) – 10g biomass : 200mL solvent.

  • Cycle: Reflux for 6–8 hours (approx. 10–12 cycles).

  • Workup: Evaporate solvent under reduced pressure (Rotary Evaporator) at 35°C to obtain the Crude Extract .

3.3 Method B: Ultrasonic-Assisted Extraction (UAE) (High Throughput)

  • Condition: 30 min sonication at 25°C, 40 kHz frequency.

  • Cycles: 3 x 100mL Acetone. Combine filtrates.

  • Advantage: Reduced thermal stress, suitable for labile compounds.

3.4 Purification (Crystallization)

  • Redissolve the crude acetone extract in a minimum volume of boiling Chloroform or Benzene (Note: Use fume hood; Benzene is carcinogenic, Toluene is a safer alternative).

  • Allow to cool slowly to room temperature, then 4°C.

  • Barbatic Acid typically crystallizes as prisms or needles.

  • Filter and wash with cold solvent.

  • Validation: TLC (Solvent G: Toluene/Ethyl Acetate/Formic Acid 139:83:8). Barbatic acid Rf ≈ 0.5–0.6.

Part 4: Semi-Synthesis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

This phase converts the isolated precursor into the specific benzyl ester target.

4.1 Step 1: Hydrolysis to


-Orcinol Carboxylic Acid 
  • Reaction: Alkaline hydrolysis cleaves the depside ester linkage.

  • Protocol:

    • Dissolve 1.0 g purified Barbatic Acid in 20 mL 10% NaOH (aq).

    • Stir at room temperature for 1 hour (under N2 atmosphere to prevent oxidation).

    • Cool to 0°C and acidify with 2M HCl to pH 2.

    • The core acid (2,4-dihydroxy-3,6-dimethylbenzoic acid ) will precipitate.

    • Filter, wash with ice water, and dry.

    • Yield Check: Theoretical yield is ~50-60% by weight of starting depside.

4.2 Step 2: Selective Benzylation

  • Mechanism: Nucleophilic substitution (Williamson ether synthesis type on the carboxylate).

  • Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K2CO3), DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 500 mg of the acid intermediate in 5 mL anhydrous DMF.

    • Add 1.1 equivalents of K2CO3 (anhydrous). Stir for 15 min.

    • Add 1.05 equivalents of Benzyl Bromide dropwise.

    • Stir at room temperature for 4–6 hours. Monitor by TLC.[1][2][3][4]

    • Quench: Pour mixture into 50 mL ice water. The product (Benzyl ester) will precipitate or form an oil.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na2SO4.

4.3 Final Purification

  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).

  • Target: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate elutes as a white solid.[5]

  • Physical Properties: White solid, mp 110–112 °C [1].[5]

Part 5: Process Visualization

ExtractionProtocol Biomass Lichen Biomass (Usnea/Stereocaulon) Extraction Extraction (Acetone, Soxhlet/UAE) Biomass->Extraction Solvent Extraction Crude Crude Extract (Depsides Mixture) Extraction->Crude Evaporation Purification Crystallization (Toluene/Chloroform) Crude->Purification Fractionation Precursor Precursor Isolated (Barbatic Acid / Atraric Acid) Purification->Precursor Yield: 2-8% Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) Precursor->Hydrolysis Cleavage CoreAcid Intermediate Acid (2,4-dihydroxy-3,6-dimethylbenzoic acid) Hydrolysis->CoreAcid Precipitation Benzylation Chemical Derivatization (Benzyl Bromide, K2CO3, DMF) CoreAcid->Benzylation Esterification Target TARGET COMPOUND Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate Benzylation->Target Purification

Caption: Integrated workflow transforming lichen biomass into the semi-synthetic benzyl ester target via isolation of the Barbatic acid precursor.

Part 6: Analytical Validation (QC)

Verify the identity of the final product using these parameters derived from literature [1, 5].

ParameterSpecification
Appearance White crystalline solid
Melting Point 110 – 112 °C
1H NMR (400 MHz, CDCl3)

12.05 (s, 1H, OH-2), 7.39 (br s, 5H, Ph), 6.19 (s, 1H, H-5), 5.38 (s, 2H, CH2), 2.45 (s, 3H, Me), 2.11 (s, 3H, Me)
MS (ESI) [M+H]+ or [M-H]- consistent with MW 272.3 (Formula: C16H16O4)
HPLC Purity >98% (C18 Column, ACN:H2O gradient)

Part 7: Troubleshooting & Critical Notes

  • "Benzyl" vs. "Methyl" Confusion:

    • If your spectral data shows a methoxy singlet at

      
       3.9 ppm instead of benzylic protons at 
      
      
      
      5.38 ppm, you have isolated Atraric Acid (the natural methyl ester). You must perform a transesterification or hydrolysis/benzylation cycle to get the benzyl form.
  • Decarboxylation Risk:

    • The core acid (2,4-dihydroxy-3,6-dimethylbenzoic acid) is prone to thermal decarboxylation to form

      
      -Orcinol . Keep processing temperatures <50°C during the acid stage.
      
  • Solvent Trapping:

    • Lichen depsides often trap solvent molecules in their crystal lattice. Dry samples under high vacuum (0.1 mbar) at 40°C for 12 hours before NMR analysis.

References

  • Yu, H., et al. (2023). "Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives as Novel Diuretic Candidates." International Journal of Molecular Sciences, 24(10), 8642. Link

  • Nugraha, A. S., et al. (2020). "Secondary Metabolite Isolation from Indonesian Folious Lichen: Phyloporon aciculare (Ach.) Nyl." Rasayan Journal of Chemistry, 13(2), 597-605. Link

  • Elix, J. A., et al. (1985). "The Identification and Synthesis of Further Lichen ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Orcinol para-Depsides." Australian Journal of Chemistry, 38, 1735-1743. Link
    
  • Shivanna, R., & Garampalli, R. H. (2025).[1] "Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia leucomelos." Journal of Pharmacy & Pharmacognosy Research, 13(2), 597-605.[1] Link

  • Bide Pharm . (n.d.).[6] "Product Data: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate." Bide Pharm Catalog. Link

Sources

Method

Application Notes and Protocols for Assessing the In Vitro Skin Sensitization Potential of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Introduction: A Mechanistic Approach to Skin Sensitization Assessment Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, a substituted derivative of benzoic acid, is structurally related to compounds found in lichens, such as at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Mechanistic Approach to Skin Sensitization Assessment

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, a substituted derivative of benzoic acid, is structurally related to compounds found in lichens, such as atraric acid and evernic acid, which are known components of fragrances and have been associated with skin sensitization.[1][2] Given its potential application in consumer products, a thorough evaluation of its skin sensitization potential is critical for ensuring human safety.

Traditional animal-based methods for skin sensitization testing are increasingly being replaced by mechanistically-based in vitro and in chemico assays.[3][4] These alternative methods are grounded in the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the development of allergic contact dermatitis.[5][6] This AOP provides a robust framework for a testing strategy that combines multiple non-animal methods to assess the sensitization potential of a chemical.

This document provides detailed application notes and protocols for evaluating the skin sensitization potential of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate using a battery of validated in vitro assays that address the initial key events of the AOP.[6]

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization is a conceptual framework that describes the sequence of events from the molecular initiating event to the adverse outcome.[7] A defined approach, such as the "2 out of 3" strategy, which utilizes assays covering the first three key events, is recommended for hazard identification.[6]

The key events addressed by the assays in these protocols are:

  • Key Event 1: Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins. This is an in chemico event that makes the protein appear foreign to the immune system.[8][9]

  • Key Event 2: Keratinocyte Activation: Epidermal keratinocytes respond to the hapten by upregulating cytoprotective gene pathways, such as the Keap1-Nrf2-ARE pathway, leading to an inflammatory response.[10][11]

  • Key Event 3: Dendritic Cell (DC) Activation: Dendritic cells, a type of antigen-presenting cell in the skin, are activated by the hapten and associated inflammatory signals. This activation involves the upregulation of specific cell surface markers.[12][13]

Diagram of the Skin Sensitization Adverse Outcome Pathway

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_Assays In Vitro / In Chemico Assays MIE Key Event 1 (MIE) Covalent Protein Binding KE2 Key Event 2 Keratinocyte Activation (Nrf2 Pathway) MIE->KE2 Haptenation KE3 Key Event 3 Dendritic Cell Activation (CD54/CD86 Upregulation) KE2->KE3 Inflammatory Signals KE4 Key Event 4 T-Cell Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO Elicitation Phase DPRA DPRA (OECD TG 442C) DPRA->MIE KeratinoSens KeratinoSens™ (OECD TG 442D) KeratinoSens->KE2 hCLAT h-CLAT (OECD TG 442E) hCLAT->KE3

Caption: The AOP for skin sensitization and the corresponding in vitro/in chemico assays.

Part 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing either cysteine or lysine following incubation with the test chemical.[14][15] This assay mimics the covalent binding of electrophilic substances to nucleophilic centers in skin proteins, which is the molecular initiating event of skin sensitization.[15][16]

Protocol: DPRA for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

1. Materials and Reagents:

  • Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Test Item)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate buffer

  • Positive Control: Cinnamic aldehyde

  • Negative Control: Phenylacetic acid

  • HPLC system with UV detector (220 nm)

2. Preparation of Solutions:

  • Peptide Stock Solutions: Prepare separate stock solutions of the cysteine and lysine peptides in ammonium acetate buffer to a final concentration of 0.667 mM.[4]

  • Test Item Stock Solution: Prepare a 100 mM stock solution of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate in acetonitrile.

  • Control Stock Solutions: Prepare 100 mM stock solutions of the positive and negative controls in acetonitrile.

3. Experimental Procedure:

  • For each peptide, combine the peptide stock solution with the test item stock solution (or control/solvent) in an autosampler vial. The final concentration of the peptide should be 0.5 mM and the test chemical 10 mM (for a 1:10 peptide to chemical ratio for cysteine) or 50 mM (for a 1:50 ratio for lysine).

  • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C.[4]

  • Following incubation, dilute the samples with the mobile phase and analyze by HPLC with UV detection at 220 nm.[16]

4. Data Analysis and Interpretation:

  • Calculate the percent peptide depletion for both cysteine and lysine using the following formula: % Depletion = [1 - (Peak Area of Peptide with Test Item / Peak Area of Peptide with Reference Control)] * 100

  • Average the results from a minimum of three independent replicates.

  • The mean of the cysteine and lysine depletion values is used for the prediction model.

Reactivity ClassMean % DepletionPrediction
None0% to < 6.38%Non-sensitizer
Low6.38% to < 22.62%Sensitizer
Moderate22.62% to < 42.47%Sensitizer
High42.47% to 100%Sensitizer

Table based on OECD TG 442C prediction model.[15]

Part 2: KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that quantifies the activation of the Keap1-Nrf2-ARE signaling pathway in human keratinocytes.[17][18] This pathway is a key regulator of cellular responses to electrophilic and oxidative stress and represents the second key event in the skin sensitization AOP.[9][11]

Protocol: KeratinoSens™ for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

1. Materials and Reagents:

  • KeratinoSens™ cell line (immortalized HaCaT human keratinocytes)

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Test Item)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: Cinnamic aldehyde

  • Luciferase assay reagent

  • MTT reagent for cytotoxicity assessment

  • 96-well cell culture plates (clear and white)

2. Experimental Procedure:

  • Cell Seeding: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours at 37°C and 5% CO2.[19]

  • Test Item Preparation: Prepare a stock solution of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate in DMSO. Perform serial dilutions to obtain 12 test concentrations (e.g., ranging from 0.98 to 2000 µM).[18]

  • Exposure: Expose the cells to the test item concentrations for 48 hours.[17] Include solvent controls and a positive control.

  • Luciferase Activity Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability using the MTT assay.

3. Data Analysis and Interpretation:

  • Calculate the fold induction of luciferase activity relative to the solvent control.

  • Determine the EC1.5 value (concentration at which luciferase activity is induced 1.5-fold) and the Imax (maximum fold induction).[11]

  • A compound is classified as a sensitizer if the following criteria are met in at least two of three independent runs:[11]

    • The EC1.5 value is less than 1000 µM.

    • The Imax is greater than 1.5-fold and statistically significant.

    • Cell viability is above 70% at the lowest concentration where luciferase induction is ≥ 1.5-fold.

Diagram of the KeratinoSens™ Assay Workflow

KeratinoSens_Workflow cluster_Workflow KeratinoSens™ Assay Workflow Start Seed KeratinoSens™ cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Expose Expose cells to test chemical for 48 hours Incubate1->Expose Prepare Prepare serial dilutions of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate Prepare->Expose Measure Measure Luciferase Activity (Luminometry) Expose->Measure Viability Assess Cell Viability (MTT Assay) Expose->Viability Analyze Data Analysis: Calculate EC1.5 and Imax Measure->Analyze Viability->Analyze Predict Prediction: Sensitizer or Non-sensitizer Analyze->Predict

Caption: A stepwise workflow for the KeratinoSens™ assay.

Part 3: human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that measures the expression of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1.[12][20] Upregulation of these markers is indicative of dendritic cell activation, which is the third key event in the skin sensitization AOP.[13][21]

Protocol: h-CLAT for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

1. Materials and Reagents:

  • THP-1 cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Test Item)

  • Solvents: Lactic acid or DMSO

  • Positive Controls: 2,4-dinitrochlorobenzene (DNCB) and nickel sulfate (NiSO4)[12]

  • Negative Control: Lactic acid

  • Fluorochrome-conjugated antibodies for CD86 and CD54

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

2. Experimental Procedure:

  • Cell Culture: Culture THP-1 cells in suspension.

  • Dose Finding: Determine the CV75 value (concentration of the test item that results in 75% cell viability) in a preliminary experiment.

  • Main Experiment: Treat THP-1 cells with eight concentrations of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (based on the CV75) for 24 hours.[22]

  • Staining: After incubation, wash the cells and stain with fluorescently labeled antibodies against CD86 and CD54, along with PI for viability assessment.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression of CD86 and CD54 on viable cells.

3. Data Analysis and Interpretation:

  • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control.

  • A test item is considered positive if, in at least two of three independent runs, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability ≥ 50%.[23]

MarkerPositive Criterion (RFI)
CD86≥ 150%
CD54≥ 200%

Table of positive criteria for the h-CLAT assay.[23]

Summary and Path Forward

By employing this integrated testing strategy, researchers can generate robust and reliable data on the skin sensitization potential of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate without resorting to animal testing. A positive result in at least two of these three assays (DPRA, KeratinoSens™, and h-CLAT) would lead to the classification of the substance as a skin sensitizer.[6] This weight-of-evidence approach, grounded in the AOP framework, is a cornerstone of modern, mechanistically informed toxicology.

References

  • DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing - JRC Big Data Analytics Platform. (2021, October 21).
  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method - National Toxicology Program.
  • KeratinoSens™ Assay - Creative BioMart.
  • A brief introduction to the KeratinoSens™ assay - Gentronix. (2024, June 25).
  • KeratinoSens | Eurofins.
  • Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing - Charles River Laboratories.
  • DB-ALM Protocol n° 155 : KeratinoSens™. (2022, April 4). European Union.
  • KeratinoSens™ Skin Sensitisation Test OECD TG 442d - XCellR8.
  • DB-ALM Protocol n° 158 : human Cell Line Activation Test (h-CLAT). (2018, July 23). European Union.
  • Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland.
  • Outline of the h-CLAT test protocol | Download Scientific Diagram - ResearchGate.
  • Defined Approaches for Skin Sensitization (Based on OECD TG 497) - IIVS.org.
  • Test No. 442D: In Vitro Skin Sensitisation | OECD. (2024, June 25).
  • Applicability of OECD Test Guideline 442D in vitro skin sensitization for nanomaterials, Task 2.5 Deliverables 2.12-2.14 - Gov4Nano.
  • Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i - Shimadzu.
  • Direct Peptide Reactivity Assay | EURL ECVAM - TSAR - European Union.
  • OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay - National Toxicology Program. (2015, February 4).
  • Human Cell Line Activation Test (h-CLAT) - Eurofins.
  • Evernic acid - Chemotechnique Diagnostics.
  • Human Cell Line Activation Test | EURL ECVAM - TSAR - European Union.
  • Adaptation of the human Cell Line Activation Test (h-CLAT) to Animal-Product-Free Conditions. - SciSpace.
  • Test No. 442E: In Vitro Skin Sensitisation | OECD.
  • In-vitro Skin sensitisation testing – What are the benefits/limitations. (2017, October 10).
  • Phytochemical Screening and Physicochemical Properties of Oil Extract of Usnea barbata L. F.H.Wigg from Călimani Mountains, Romania - MDPI. (2026, February 16).

Sources

Application

Purification of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate using column chromatography

Application Note & Protocol High-Purity Isolation of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate via Automated Flash Column Chromatography Abstract Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a significant aromatic ester,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate via Automated Flash Column Chromatography

Abstract

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a significant aromatic ester, often utilized as a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients. Its molecular structure, featuring both polar hydroxyl groups and non-polar domains, necessitates a robust purification strategy to remove starting materials, by-products, and other impurities. This application note provides a detailed, field-proven protocol for the efficient purification of this target compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with preliminary analysis by Thin-Layer Chromatography (TLC) to determine optimal separation conditions, followed by a step-by-step guide to column preparation, sample loading, gradient elution, and fraction analysis. The causality behind each step is explained to provide researchers with a deep understanding of the purification process.

Principle of Separation: Normal-Phase Chromatography

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, which possesses moderately polar dihydroxy-phenyl functionality, normal-phase chromatography is the method of choice.

In this mode, a polar stationary phase, such as silica gel (SiO₂), is used.[3] The separation mechanism relies on the analyte's polar groups (the two hydroxyls) forming hydrogen bonds and dipole-dipole interactions with the silanol groups (Si-OH) on the silica surface.[4] A non-polar mobile phase (eluent) is passed through the column, and compounds are separated based on their relative affinity for the stationary phase.[5]

  • Non-polar impurities have minimal interaction with the silica gel and are quickly carried through the column by the mobile phase, eluting in the early fractions.

  • The target compound, Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, exhibits moderate interaction and will elute at an intermediate rate.

  • Highly polar impurities (e.g., unreacted dihydroxybenzoic acid) will adsorb strongly to the silica and elute last, often requiring a more polar mobile phase to be dislodged.[5]

By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—a highly efficient separation and high-purity product can be achieved.[6]

Preliminary Analysis: Solvent System Optimization via TLC

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[6] TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior. The goal is to find a solvent system where the target compound has a Retardation factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.[6]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar modifier (Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[7] Also spot available standards of starting materials if possible.

  • Place the plates in the developing chambers and allow the solvent front to travel up the plate.

  • Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by solute) / (Distance traveled by solvent front)[2]

  • Select the solvent system that provides the best separation between the target compound and its nearest impurities.

Solvent System (Hexane:Ethyl Acetate) Target Compound Rƒ Observation
9:10.10Compound is too strongly adsorbed. Polarity of eluent needs to be increased.
8:20.28Optimal. Good separation from a less polar spot (Rƒ ~0.5) and a baseline spot (Rƒ ~0).
7:30.45Compound moves too quickly. Poor separation from less polar impurities.

This table presents example data; actual results will vary based on the specific impurities present.

Materials and Equipment

Reagents & Consumables Equipment
Crude Benzyl 2,4-dihydroxy-3,6-dimethylbenzoateGlass Chromatography Column (e.g., 40-60 mm diameter)
Silica Gel (for flash chromatography, 40-63 µm)[7]Fraction Collector
Hexane (HPLC Grade)Peristaltic Pump or Air Pressure Regulator
Ethyl Acetate (HPLC Grade)Rotary Evaporator
Dichloromethane (for sample prep)TLC Plates, Chamber, and UV Lamp
Sand (acid-washed)Glassware (flasks, beakers, test tubes)
Cotton or Glass Wool

Detailed Purification Protocol

This protocol employs a wet-packing method, which is generally preferred as it produces a more uniform and well-packed column, minimizing the risk of air bubbles or channeling that can compromise separation.[1]

Step 1: Column Preparation (Wet Packing)
  • Ensure the glass column is clean, dry, and secured vertically with clamps.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug. This creates a flat base for the stationary phase and prevents it from leaking through the stopcock.[8]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to guide the slurry.

  • Gently tap the sides of the column to dislodge any air bubbles and encourage uniform settling of the silica bed.

  • Continuously add the mobile phase to prevent the silica bed from running dry. An exposed silica surface can crack, leading to poor separation.

  • Once the silica has settled into a stable bed, add another thin layer (approx. 1 cm) of sand on top. This protects the silica surface from being disturbed during sample and eluent addition.[1]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Sample Loading
  • Dissolve the crude product (e.g., 1-2 g) in a minimal amount of a suitable solvent, such as dichloromethane.

  • To this solution, add a small amount of silica gel (approx. 1.5-2 times the mass of the crude product).

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This technique, known as dry loading, ensures the sample is introduced to the column in a highly concentrated, narrow band, which is critical for achieving high resolution.[8]

  • Carefully add the silica-adsorbed sample powder onto the top layer of sand in the column, ensuring an even layer.

  • Gently add a small amount of the initial mobile phase to wet the sample layer and fill the column headspace.

Step 3: Elution and Fraction Collection
  • Begin eluting the column with the initial non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Apply gentle air pressure to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[8]

  • Collect the eluent in sequentially numbered test tubes or vials using a fraction collector. The fraction size should be appropriate for the column dimensions (e.g., 15-20 mL for a 40 mm column).

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This allows for the sequential elution of compounds with increasing polarity. A patent for a related synthesis used a 9:1 petroleum ether:ethyl acetate system, providing a good reference point for eluent strength.[9]

Gradient Elution Schedule
Column Volumes (CV) Solvent Composition (Hexane:Ethyl Acetate)
1-3 CV95:5
4-10 CV85:15
11-13 CV70:30
14-15 CV50:50
Step 4: Fraction Analysis
  • Monitor the separation by performing TLC on the collected fractions. Spot every few fractions on a single TLC plate.

  • Develop the TLC plate using the optimal solvent system determined earlier (e.g., 8:2 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light. Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

  • Combine the fractions that show a single, pure spot of the product into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Workflow Visualization

G prep Crude Sample Prep (Dissolve & Adsorb on Silica) load Sample Loading (Dry Loading) prep->load pack Column Packing (Wet Slurry Method) pack->load elute Gradient Elution (Hexane -> Ethyl Acetate) load->elute collect Fraction Collection (Automated Collector) elute->collect analyze Fraction Analysis (TLC Monitoring) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Solvent Removal (Rotary Evaporation) combine->isolate product Pure Product isolate->product

Caption: Workflow for the purification of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Troubleshooting

Problem Possible Cause Solution
Poor Separation (Overlapping Bands) Incorrect solvent system.Re-optimize mobile phase with TLC. A shallower gradient may be required.
Column was poorly packed (cracks/channels).Repack the column carefully, ensuring a homogenous bed. Use the wet packing method.
Sample was overloaded.Reduce the amount of crude material relative to the amount of silica gel.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase.
Cracked Silica Bed Column ran dry at some point.Always keep the solvent level above the top of the silica bed.
Streaking on TLC Plate Sample is too acidic/basic.Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.
Sample is not fully dissolved or overloaded on TLC.Ensure the sample is fully dissolved before spotting and apply a smaller spot.

References

  • Biocompare. (2023, May 18). Chromatography Column Selection Guide. Available at: [Link]

  • MDPI. (2018, November 22). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. Available at: [Link]

  • MDPI. (2018, November 22). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Available at: [Link]

  • Scilit. (2018, November 21). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • The Japanese Pharmacopoeia. Benzyl Benzoate. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. Available at: [Link]

  • Journal of Indian Society of Toxicology. (2012, July 15). Thin Layer Chromatography of Benzodiazepines. Available at: [Link]

  • IJSREM. column chromatography.pdf. Available at: [Link]

  • European Pharmacopoeia. BENZYL BENZOATE Benzylis benzoas. Available at: [Link]

  • ResearchGate. (2025, October 24). (PDF) Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Available at: [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available at: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Cheméo. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester (CAS 4707-47-5). Available at: [Link]

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Available at: [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Available at: [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. Available at: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available at: [Link]

  • ResearchGate. Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Available at: [Link]

  • YouTube. (2010, November 15). Isolation of Plant Pigments by Column Chromatography - Amrita University. Available at: [Link]

Sources

Method

Application Note: Preparation of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate Standard Solutions for Calibration

Abstract This document provides a comprehensive and technically detailed guide for the preparation of precise and accurate calibration standards of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. The protocols outlined herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and technically detailed guide for the preparation of precise and accurate calibration standards of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. The protocols outlined herein are designed for researchers, analytical scientists, and quality control professionals engaged in drug development and analytical method validation. The causality behind each step is explained to ensure robust and reproducible results, adhering to principles of scientific integrity. This guide covers everything from the selection of reagents and solvents to the step-by-step preparation of stock and working standard solutions, including best practices for storage and handling to maintain solution stability.

Introduction

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as Atraric acid or Veramoss, is a naturally occurring phenolic compound. It is a key fragrance component and has been investigated for its potential antiandrogenic activities, making it a compound of interest in pharmaceutical and cosmetic research.[1] Accurate quantification of this analyte in various matrices is crucial for research and development, as well as for quality control purposes.

The foundation of any robust quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a reliable set of calibration standards.[2] The accuracy of the experimental results is directly dependent on the precision with which these standards are prepared.[3][4][5] This application note details a self-validating protocol for the preparation of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate standard solutions, ensuring traceability and confidence in analytical measurements.

Pre-Protocol Considerations: Scientific Integrity and Safety

Chemical Properties of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

A thorough understanding of the analyte's chemical properties is fundamental to developing a reliable preparation protocol.

  • Molecular Formula: C₁₇H₁₈O₄

  • Molecular Weight: 286.32 g/mol

  • Appearance: Colorless crystals.[6]

  • Melting Point: 141-146 °C.[6]

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7] The choice of solvent is critical and should be compatible with the analytical technique being employed. For reversed-phase HPLC, a solvent that is miscible with the mobile phase is essential to prevent peak distortion. Acetonitrile and methanol are common choices.

  • Stability: Benzoate esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[8][9][10] Therefore, the use of neutral, high-purity solvents and proper storage are critical to prevent degradation of the standard solutions.

Safety and Handling

Prior to handling any chemicals, it is imperative to consult the Safety Data Sheet (SDS). For Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate and the solvents used, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile organic solvents.

  • Hazard Information: Benzyl benzoate, a related compound, is classified as harmful if swallowed and toxic to aquatic life.[11][12][13][14] While specific data for the title compound may vary, it is prudent to handle it with care.

Experimental Protocol: Preparation of Calibration Standards

This protocol is designed to prepare a primary stock solution and a series of working standards suitable for generating a calibration curve for analytical instrumentation.

Materials and Reagents
  • Analyte: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, analytical standard grade (purity ≥98%)

  • Solvent: HPLC-grade acetonitrile (ACN) or methanol (MeOH). The choice should match the mobile phase composition to ensure compatibility.

  • Apparatus:

    • Analytical balance (4-5 decimal places)

    • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Calibrated micropipettes (10-100 µL, 100-1000 µL, 1-5 mL)

    • Amber glass vials with PTFE-lined caps

    • Ultrasonic bath

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

The use of Class A volumetric glassware is crucial for minimizing measurement errors and ensuring the accuracy of the prepared concentrations.[5]

Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow of the preparation process, from the primary stock solution to the final working calibration standards.

G cluster_0 Step 1: Primary Stock Solution Preparation cluster_1 Step 2: Intermediate Stock Solution Preparation cluster_2 Step 3: Working Calibration Standards Preparation weigh Accurately weigh ~10 mg of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate dissolve Dissolve in a small volume of solvent in a 10 mL volumetric flask weigh->dissolve sonicate Sonicate briefly to ensure complete dissolution dissolve->sonicate dilute_stock Dilute to the mark with solvent and mix thoroughly sonicate->dilute_stock pipette_primary Pipette a precise volume of the Primary Stock Solution dilute_stock->pipette_primary Creates a lower concentration for easier handling transfer_intermediate Transfer to a larger volumetric flask (e.g., 50 mL) pipette_primary->transfer_intermediate dilute_intermediate Dilute to the mark with solvent and mix thoroughly transfer_intermediate->dilute_intermediate pipette_intermediate Pipette varying volumes of the Intermediate Stock Solution dilute_intermediate->pipette_intermediate Foundation for serial dilutions transfer_working Transfer to individual volumetric flasks (e.g., 10 mL) pipette_intermediate->transfer_working dilute_working Dilute each to the mark with solvent and mix thoroughly transfer_working->dilute_working

Caption: Workflow for the preparation of calibration standards.

Step-by-Step Protocol

3.3.1. Preparation of a 1000 µg/mL Primary Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of the Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate standard into a clean, dry weighing boat.[15] Record the exact weight.

  • Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. Rinse the weighing boat with a small amount of the chosen solvent (e.g., acetonitrile) and transfer the rinsing to the flask to ensure a complete transfer.

  • Dissolution: Add a few milliliters of the solvent to the flask and swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.[16]

  • Dilution: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the solvent.[15]

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.[15]

  • Calculation: Calculate the exact concentration of the primary stock solution using the following formula:

    Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity of standard * 1000

3.3.2. Preparation of a 100 µg/mL Intermediate Stock Solution

  • Pipetting: Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution and Homogenization: Dilute to the mark with the solvent and mix thoroughly by inverting the flask multiple times.

3.3.3. Preparation of Working Calibration Standards

Prepare a series of working standards by diluting the 100 µg/mL intermediate stock solution. The following table provides an example for preparing a set of five calibration standards.

Target Concentration (µg/mL)Volume of Intermediate Stock (100 µg/mL) to be Pipetted (mL)Final Volume (mL)
1.00.110
5.00.510
10.01.010
25.02.510
50.05.010
  • Transfer: For each working standard, pipette the specified volume of the 100 µg/mL intermediate stock solution into a labeled 10 mL Class A volumetric flask.

  • Dilution and Homogenization: Dilute each flask to the mark with the solvent and mix thoroughly.

  • Filtration: Before transferring the solutions to autosampler vials, filter each working standard through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the analytical system.[15]

Quality Control, Storage, and Stability

Self-Validation and Quality Control

To ensure the integrity of the prepared standards, the following quality control measures are recommended:

  • Documentation: Maintain a detailed logbook of all standard preparations, including the date of preparation, the actual weight of the standard, the purity, the final concentrations, and the solvent used.[15]

  • System Suitability: Before running a calibration curve, inject the highest concentration standard multiple times to check for system suitability parameters such as peak area precision, tailing factor, and theoretical plates. This ensures the analytical system is performing correctly.[17]

  • Linearity Check: After running the calibration curve, verify the linearity by examining the correlation coefficient (r²), which should ideally be >0.999.

Storage and Stability
  • Storage Conditions: Store all stock and working standard solutions in amber glass vials to protect them from light, which can cause photodegradation.[15] Store the solutions at 2-8 °C when not in use.

  • Stability: It is recommended to prepare fresh working standards daily.[15] The stability of the primary and intermediate stock solutions should be evaluated over time by comparing the response of a freshly prepared standard to that of the stored standard. Benzoate esters can undergo hydrolysis, so long-term storage in solution is generally not recommended without stability validation.[8]

Conclusion

The protocol detailed in this application note provides a robust framework for the preparation of reliable Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate calibration standards. By adhering to these guidelines, researchers and analysts can ensure the accuracy and precision of their quantitative results, which is paramount in regulated environments and for the advancement of scientific research. The principles of using high-purity reagents, calibrated equipment, and proper handling techniques are universally applicable for the preparation of any analytical standard.

References

  • Mastelf. (2024, August 1). How to Prepare for HPLC Standards.
  • ASTM International. (2008). E200-08 Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
  • Mettler Toledo. (n.d.). Easy and Cost Efficient Standard Prep for HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.). ICH Q2(R1)
  • Scientific Reports. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • MyStandards.biz. (2008, December 15). ASTM E200-08 15.12.2008.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
  • ASTM International. (2016, May 15). Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
  • Organic Chemistry Portal. (n.d.).
  • Scribd. (2009, January 15). Preparation, Standardization, and Storage of Standard and Reagent Solutions For Chemical Analysis.
  • LCGC International. (2024, October 15).
  • LGC Standards. (2013, October 9).
  • Sartorius. (n.d.).
  • European Chemicals Agency (ECHA). (n.d.).
  • MilliporeSigma. (2025, November 6).
  • DC Fine Chemicals. (2024, November 4).
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2023, September 22).
  • Google Patents. (n.d.). US3478092A - Method of improving the color and color stability of benzoic acid.
  • Intertek Inform. (2023, July 13).
  • Safety Data Sheet. (2024, January 15).
  • Canadian Journal of Chemistry. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti.
  • ChemicalBook. (2026, February 3).
  • ChemicalBook. (2026, January 13). 2,4-DIHYDROXY-3,6-DIMETHYLBENZOIC ACID | 4707-46-4.
  • Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester (CAS 4707-47-5).
  • NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical.
  • ACS Publications. (2026, February 13). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs | Journal of Medicinal Chemistry.
  • Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.

Sources

Application

Application Note: High-Purity Crystallization of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Abstract This technical guide details the purification and crystallization protocols for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS: N/A for specific benzyl ester, Analogous to CAS 4707-47-5 Methyl Atrarate).[1] Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification and crystallization protocols for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS: N/A for specific benzyl ester, Analogous to CAS 4707-47-5 Methyl Atrarate).[1] Targeted towards pharmaceutical and fine chemical researchers, this document addresses the specific challenges of purifying beta-orcinol derivatives, including the removal of tenacious benzylic impurities and the control of crystal morphology. We present a validated dual-solvent recrystallization strategy achieving purities >99.5% (HPLC) with controlled particle size distribution.

Introduction & Compound Profile

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a lipophilic ester derivative of beta-orcinol carboxylic acid.[1] Often synthesized via transesterification of Atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) or direct esterification, the crude product frequently contains unreacted benzyl alcohol, benzyl halides, or decarboxylated by-products (beta-orcinol).[1]

Achieving high purity is critical as this compound serves as a reference standard in allergen screening and a scaffold in pharmaceutical synthesis (e.g., diuretic agents). Its structural features—two phenolic hydroxyl groups and a lipophilic benzyl moiety—dictate a specific solubility profile that we exploit in this protocol.

Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Melting Point 110–112 °CSharp endotherm indicates high purity.[1][2][3]
Solubility (High) Acetone, THF, Ethyl Acetate, Ethanol"Good" solvents for dissolution.[1]
Solubility (Low) Water, Hexane, Heptane"Anti-solvents" for precipitation.
pKa (Predicted) ~4.0 (Carboxyl), ~9.5 (Phenolic)Phenolic protons allow pH-dependent solubility manipulation.[1]

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

  • Supersaturation Ratio (

    
    ):  Kept between 1.2 and 1.5 to prevent "oiling out" (liquid-liquid phase separation), a common issue with low-melting aromatic esters.[1]
    
  • Cooling Rate: Linear ramp of 0.2 °C/min is optimal. Rapid cooling (>1 °C/min) traps benzyl alcohol inclusions within the crystal lattice.

  • Agitation: Low-shear overhead stirring (100–150 RPM) prevents crystal breakage while maintaining homogeneity.[1]

Experimental Protocols

Protocol A: Solubility Screening (Pre-Validation)

Before scaling up, validate solvent interactions.[1]

  • Place 100 mg of crude solid into 4 separate HPLC vials.

  • Add 1.0 mL of the following solvents: Methanol , Toluene , Ethyl Acetate , Acetone .

  • Heat to 50 °C.

    • Observation: If clear, solubility is high.

  • Add Heptane (anti-solvent) dropwise to the Toluene and Ethyl Acetate vials until turbidity persists.

    • Result: This defines the metastable zone width (MSZW) for the anti-solvent method.

Protocol B: High-Purity Recrystallization (Toluene/Heptane System)

Best for removing lipophilic impurities like Benzyl Alcohol.[1]

Rationale: Toluene solubilizes the aromatic core effectively at high temperatures.[1] Heptane acts as a selective anti-solvent that precipitates the ester while keeping oily benzylic impurities in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate into a 250 mL jacketed reactor.

  • Add 40 mL Toluene (4 vol).

  • Heat to 85 °C with stirring (200 RPM) until fully dissolved. Note: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.[1]

  • Nucleation Point: Cool slowly to 60 °C .

  • Seeding: Add 10 mg (0.1 wt%) of pure seed crystals. Hold temperature for 30 minutes to allow seed healing.

  • Anti-Solvent Addition: Begin dosing 60 mL Heptane (6 vol) over 2 hours using a syringe pump.

    • Critical: Maintain temperature at 60 °C during addition to prevent crash precipitation.[1]

  • Cooling Crystallization: Once Heptane addition is complete, cool the slurry to 5 °C over 4 hours (0.23 °C/min).

  • Isolation: Filter under vacuum using a Buchner funnel.

  • Washing: Wash the cake with 20 mL of cold (0 °C) Toluene/Heptane (1:3 v/v) mixture.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol C: Polishing Recrystallization (Ethanol/Water)

Best for removing inorganic salts and polar degradation products.

  • Dissolve the solid from Protocol B in Ethanol (5 vol) at 70 °C.

  • Add Water (warm, 60 °C) dropwise until faint turbidity is observed (~2-3 vol).

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed (slow static crystallization).

  • Refrigerate at 4 °C overnight.

  • Filter and wash with cold 30% EtOH/Water.[1]

Process Visualization

Workflow Diagram: Dual-Stage Purification

The following diagram illustrates the logical flow of the purification process, highlighting the fate of specific impurities.

CrystallizationWorkflow Crude Crude Starting Material (Contains: Product, Benzyl Alcohol, Salts) Dissolution 1. Dissolution in Toluene (85°C) Crude->Dissolution Filtration 2. Hot Filtration (Removes Insolubles) Dissolution->Filtration Seeding 3. Seeding (60°C) Filtration->Seeding Filtrate Waste1 Waste Stream 1: Insolubles/Salts Filtration->Waste1 Solids AntiSolvent 4. Heptane Addition (Isothermal) Seeding->AntiSolvent Cooling 5. Linear Cooling to 5°C AntiSolvent->Cooling Isolation 6. Filtration & Wash Cooling->Isolation Waste2 Mother Liquor: Benzyl Alcohol, Unreacted Acid Isolation->Waste2 Filtrate FinalProduct Final Product (>99.5% Purity) Isolation->FinalProduct Wet Cake

Figure 1: Step-by-step workflow for the Toluene/Heptane crystallization process, explicitly showing impurity rejection streams.

Decision Tree: Solvent Selection

SolventSelection Start Impurity Profile Analysis CheckImpurity Main Impurity Type? Start->CheckImpurity Lipophilic Lipophilic (Benzyl Alcohol, Ethers) CheckImpurity->Lipophilic Polar Polar/Ionic (Salts, Acids) CheckImpurity->Polar System1 System: Toluene/Heptane (Protocol B) Lipophilic->System1 System2 System: Ethanol/Water (Protocol C) Polar->System2

Figure 2: Logic gate for selecting the appropriate solvent system based on the dominant impurity.[1]

Analytical Validation

To confirm the success of the crystallization, the following analytical methods are required:

MethodPurposeAcceptance Criteria
HPLC (C18 Column) Purity Assay>99.5% Area Under Curve (AUC)
1H NMR (CDCl₃) Structure VerificationDistinct singlets at δ 2.11, 2.45 (Me); Multiplet δ 7.39 (Bn) [1].[1]
DSC (Differential Scanning Calorimetry) Polymorph CheckSingle endotherm at 110–112 °C. Absence of shoulders.
Residual Solvent (GC-HS) SafetyToluene < 890 ppm, Heptane < 5000 ppm (ICH Q3C limits).[1]

Troubleshooting Guide:

  • Oiling Out: If the solution turns milky/oily before crystals form, the temperature is too high for the anti-solvent addition rate. Remedy: Re-heat to clear point and add Heptane more slowly.

  • Low Yield: Mother liquor may still contain product.[1] Remedy: Cool to -10 °C or evaporate 50% of solvent and recycle.[1]

References

  • Yamada, K., et al. (2023).[4] "Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives." Molecules, 28, 1234.[1] (Data for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate: Yield 90%, mp 110–112 °C).[1]

  • NIST Chemistry WebBook.[1] "Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester (Atraric Acid)."[1][2][5][6] (Used as structural analog reference for solubility properties).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for anti-solvent crystallization techniques).

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Elsevier. (Reference for MSZW and cooling profiles).

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak co-elution of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate in HPLC

Topic: Resolving Peak Co-elution of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (BDHDB) Status: Active Role: Senior Application Scientist Ticket ID: HPLC-RES-042 Executive Summary: The "Sticky" Benzyl Ester Challenge You a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Co-elution of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (BDHDB)

Status: Active Role: Senior Application Scientist Ticket ID: HPLC-RES-042

Executive Summary: The "Sticky" Benzyl Ester Challenge

You are likely encountering co-elution because Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (BDHDB) possesses a "dual personality" chemically. It contains a lipophilic benzyl tail (hydrophobic) and a resorcinol-type core (polar, phenolic, weak acid).

Standard C18 methods often fail because they rely solely on hydrophobicity. To resolve BDHDB from its common impurities—specifically its hydrolysis parent (


-orcinol carboxylic acid ) or structurally related depsides (like Atranorin  derivatives)—you must exploit 

interactions
and strictly control ionization states .

This guide moves beyond basic troubleshooting into advanced selectivity engineering.

Diagnostic Triage: Isolate the Variable

Before changing your column, confirm the nature of the co-elution using this decision matrix.

DiagnosticFlow Start Problem: Co-eluting Peak CheckUV Check UV Spectrum (DAD) Start->CheckUV Identical Spectra Identical? CheckUV->Identical Yes DiffSpectra Spectra Different? CheckUV->DiffSpectra No Isomer Isomer/Transesterification (See Section 3.2) Identical->Isomer Impurity Matrix/Degradant (See Section 3.1) DiffSpectra->Impurity

Figure 1: Diagnostic workflow to categorize the co-elution type before method modification.

Core Troubleshooting & Solutions
Issue 3.1: Co-elution with Hydrolysis Products (The "Ghost" Acid)

Symptom: A fronting shoulder or a peak that widens over time. Cause: Benzyl esters are labile. BDHDB hydrolyzes into 2,4-dihydroxy-3,6-dimethylbenzoic acid and benzyl alcohol . The acid often co-elutes if the pH is not low enough.

  • The Fix: Aggressive pH Suppression.

    • The phenolic hydroxyls and the degradation acid have pKa values in the 4.0–8.0 range.

    • Protocol: Lower mobile phase pH to 2.0–2.3 using Phosphoric Acid or Trifluoroacetic Acid (TFA). Formic acid (pH ~2.7) is often too weak to fully suppress the ionization of the phenolic protons, leading to "peak smear" that masks resolution.

Issue 3.2: The "Methanol Trap" (Transesterification)

Symptom: A new peak appears slightly earlier than the main peak after the sample sits in the autosampler. Cause: If you dissolve BDHDB in Methanol (MeOH) , the benzyl group can exchange with methyl groups (transesterification), creating Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. This artifact co-elutes with the benzyl ester on standard C18 columns.

  • The Fix:

    • Diluent Switch: Dissolve samples in Acetonitrile (ACN) or the mobile phase initial conditions. Avoid pure MeOH for sample prep.

    • Temperature: Lower the autosampler temperature to 4°C to slow reaction kinetics.

Issue 3.3: Lack of Selectivity on C18

Symptom: The peak is sharp but perfectly overlaps with a matrix impurity (e.g., Atranorin precursors). Cause: C18 interacts only via hydrophobicity. Both BDHDB and its aromatic impurities have similar hydrophobicity but different electron distributions.

  • The Fix: Engage

    
     Interactions. 
    
    • Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The benzyl ring of BDHDB will engage in

      
      -stacking with the phenyl stationary phase, creating a retention shift distinct from non-aromatic or alkyl-substituted impurities.
      
Advanced Optimization: The "Orthogonal" Protocol

If standard C18 fails, execute this orthogonal screening protocol. This method leverages the specific interaction between the benzyl ester and aromatic stationary phases.

Mechanism of Action

Selectivity Analyte Analyte: BDHDB (Benzyl Ring + Phenolic Core) C18 C18 Column Interaction: Hydrophobic Only Analyte->C18 Non-Specific Phenyl Phenyl-Hexyl Column Interaction: Hydrophobic + Pi-Pi Stacking Analyte->Phenyl Specific Result1 Co-elution with aliphatic impurities C18->Result1 Result2 Resolution via Electron Interaction Phenyl->Result2

Figure 2: Comparison of separation mechanisms. Phenyl phases offer a secondary retention mechanism specific to the benzyl ester group.

Experimental Protocol: Phenyl-Hexyl Screening

Objective: Separate BDHDB from structurally similar depsides or hydrolysis products.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.1).

  • Mobile Phase B: Methanol (MeOH) + 0.1% Phosphoric Acid.

    • Note: MeOH is preferred over ACN here because protic solvents enhance

      
       selectivity on phenyl columns.
      
  • Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Focus
0.0401.0Initial focusing
2.0401.0Isocratic hold (stacking)
15.0851.0Gradient elution
18.0951.0Wash
18.1401.0Re-equilibration

Success Criteria:

  • Resolution (

    
    ):  > 2.0 between BDHDB and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Achieved via low pH).
Frequently Asked Questions (FAQ)

Q: Why does my peak tail significantly even at pH 3.0? A: The molecule has two phenolic hydroxyls and potentially intramolecular hydrogen bonding. pH 3.0 is often close to the


 of the first ionization step of related benzoic acid derivatives. You must operate at least 2 pH units below the 

. Target pH 2.0 . Additionally, residual silanols on older C18 columns bind to the phenolic -OH. Use an "end-capped" column or a column designed for basic/acidic stability (e.g., C18-shielded technology).

Q: Can I use UV detection to confirm peak purity? A: Yes, but with caution. BDHDB and its acid hydrolysis product have very similar UV chromophores (the benzene ring substitution pattern is identical). A standard Diode Array Detector (DAD) peak purity check might report "Pure" even if they co-elute. You must rely on retention time shift (via pH change) or Mass Spectrometry (MS) to confirm separation.

Q: I see a "shoulder" on the front of the peak. What is it? A: Fronting shoulders in this specific assay usually indicate column overload or solubility issues . Benzyl esters are lipophilic; if your sample diluent is too weak (high water content), the analyte precipitates at the column head. If the diluent is too strong (100% ACN), it travels faster than the mobile phase, causing band broadening.

  • Correction: Match the sample diluent to the starting mobile phase conditions (e.g., 40% MeOH / 60% Water).

References
  • SIELC Technologies. (n.d.). Separation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

    • Relevance: Establishes baseline retention behavior for the methyl-ester analog of the target molecule using mixed-mode chrom
  • Hewala, I., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

    • Relevance: Validates the protocol for separating benzyl alcohol and benzoate derivatives using low pH (pH 2.0) mobile phases to resolve hydrolysis products.
  • Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Retrieved from [Link]

    • Relevance: Authoritative source on using stationary phase selectivity (Phenyl vs C18) to resolve co-eluting peaks.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol and Benzoates. Retrieved from [Link]

    • Relevance: Demonstrates the utility of mixed-mode and aromatic-selective columns for benzyl-functionalized analytes.
Optimization

Troubleshooting background noise in MS analysis of lichen metabolites

Subject: Troubleshooting High Background Noise & Signal Suppression in Lichen Extracts From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Division / Natural Products Research Group Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting High Background Noise & Signal Suppression in Lichen Extracts From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Division / Natural Products Research Group

Executive Summary

Lichen metabolites (depsides, depsidones, dibenzofurans, and usnic acids) present a unique "chemical warfare" challenge to Mass Spectrometry. Unlike standard plant metabolomics, lichen thalli are rich in complex polysaccharides (lichenin, isolichenin) and potent chelators that adhere stubbornly to flow paths.

High background noise in this context is rarely random; it is usually a symptom of matrix overload or persistent carryover . This guide moves beyond basic maintenance to address the specific physicochemical properties of lichen acids that compromise spectral fidelity.

Part 1: Diagnostic Logic Tree

Before altering your method, determine the source of the noise. Use this logic flow to isolate the variable.

TroubleshootingLogic Start High Background Noise Detected BlankInj Inject Pure Solvent Blank Start->BlankInj NoisePersists Noise Persists? BlankInj->NoisePersists SourceIssue System Contamination NoisePersists->SourceIssue Yes (Constant Baseline) ColumnCheck Run 'No-Injection' Gradient NoisePersists->ColumnCheck No (Only with Injection) CleanSource Clean Ion Source (Cone/Shield) Check Nitrogen Purity SourceIssue->CleanSource GhostPeaks Peaks Appear? ColumnCheck->GhostPeaks Carryover Column/Injector Carryover (Likely Usnic Acid) GhostPeaks->Carryover Yes (Specific RT) MatrixEffect Matrix Interference (Polysaccharides/Plasticizers) GhostPeaks->MatrixEffect No (General Haze) WashProtocol Implement Aggressive Needle Wash (IPA:MeOH:Acetone) Carryover->WashProtocol SamplePrep Review Extraction Protocol (Cold Precipitation) MatrixEffect->SamplePrep

Figure 1: Diagnostic workflow to isolate noise sources between instrument contamination, column carryover, and sample matrix effects.

Part 2: The Matrix (Sample Preparation)

Q: I see a constant "haze" of background ions that suppresses my analyte signal. What is happening? A: You are likely injecting solubilized polysaccharides (lichenin) or plasticizers. Lichen thalli contain high amounts of lichenin (a


-glucan). While not UV-active, these polymers ionize poorly but coat the ESI cone, causing unstable sprays and high chemical noise. Furthermore, lichen extracts are often prepared in acetone, which aggressively leaches phthalates from plastic labware.

The Fix: The "Cold-Crash" & Glass Protocol Do not use plastic pipette tips for prolonged solvent contact. Switch to glass syringes and vials immediately.

StepActionMechanism of Action
1 Extraction Extract 100mg lichen powder in Acetone (3 x 5mL). Avoid Methanol initially as it co-extracts more polysaccharides. [1]
2 Precipitation Redissolve dried extract in minimal MeOH. Place at -20°C for 12 hours .
3 Filtration Centrifuge at 13,000 rpm (4°C). Filter supernatant through 0.2 µm PTFE (hydrophobic) filter.
4 Result Polysaccharides (lichenin) precipitate out; lipids/depsides remain in solution.
Part 3: The "Sticky" Metabolite Problem (Carryover)

Q: I see peaks for Usnic Acid or Atranorin in my blank injections. How do I get rid of them? A: Lichen acids are polyphenolic and possess strong intramolecular hydrogen bonding, making them exceptionally "sticky" to stainless steel and PEEK tubing. Standard needle washes (e.g., 100% MeOH) are insufficient.

The Fix: Aggressive Needle Wash Logic You must break the hydrogen bonds and solubilize the hydrophobic core.

  • Weak Wash: 10% Acetonitrile (removes buffers).

  • Strong Wash (The "Lichen Buster"): Isopropanol : Acetonitrile : Acetone : Water (40:30:20:10) + 0.1% Formic Acid.[1]

    • Why: Acetone dissolves the depsides; IPA ensures wettability of the needle; Formic acid prevents ionization of phenols during the wash, keeping them neutral and less adherent to metal surfaces [2].

Part 4: Ionization & Detection Optimization

Q: Should I use Positive (ESI+) or Negative (ESI-) mode? A: Negative Mode (ESI-) is mandatory for primary profiling. Most lichen metabolites (depsides, depsidones) are acidic phenols. They ionize effortlessly in ESI- by losing a proton (


).
  • ESI+ Issues: In positive mode, these compounds form unstable sodium adducts (

    
    ) or dimers (
    
    
    
    ), splitting your signal and increasing the apparent background noise [3].
  • Exception: If you are looking for specific pigments or anthraquinones (e.g., parietin), ESI+ may offer complementary data.

Q: My depsides are fragmenting in the source. Is this noise? A: It is "in-source fragmentation," often mistaken for noise. Depsides contain an ester linkage that is thermally labile.

  • Symptom: You see high abundance of mono-aromatic rings (e.g., orsellinic acid derivatives) but low abundance of the intact depside.

  • Solution: Lower your Desolvation Temperature (keep <350°C) and reduce the Cone Voltage . These molecules are fragile; treat them gently.

Part 5: Experimental Workflow Visualization

The following diagram outlines the optimized extraction and analysis path to minimize background noise.

ExtractionWorkflow Raw Lichen Thallus Wash Surface Wash (Remove soil/bark) Raw->Wash Extract Acetone Extraction (Glassware Only) Wash->Extract Crash Cold MeOH Precipitation (-20°C, Overnight) Extract->Crash Remove Polysaccharides Filter PTFE Filtration (Remove Particulates) Crash->Filter MS LC-MS Analysis (ESI Negative) Filter->MS

Figure 2: Optimized sample preparation workflow emphasizing polysaccharide removal and plasticizer avoidance.

References
  • Muggia, L., et al. (2015). "Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction." Phytochemical Analysis.

  • Thermo Fisher Scientific. (2017). "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher Technical Notes.

  • Musharraf, S. G., et al. (2015). "Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry characterization of depsides and depsidones." Journal of Chromatography A.

  • Agilent Technologies. (2018). "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent Technical Guides.

Sources

Troubleshooting

Technical Support Center: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) Bioassays

[1] Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Reproducibility & Assay Optimization[1] Introduction: The "Hidden" Variables in Phenolic Bioassays Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Reproducibility & Assay Optimization[1]

Introduction: The "Hidden" Variables in Phenolic Bioassays

Welcome to the technical support hub for Atraric Acid (and its esters, specifically Methyl 2,4-dihydroxy-3,6-dimethylbenzoate). While this molecule is a potent, specific Androgen Receptor (AR) antagonist utilized in prostate cancer research (LNCaP/C4-2 models) and Pygeum africanum standardization, it presents unique physicochemical challenges that ruin reproducibility.[1]

Critical Nomenclature Check: Common literature refers to Atraric Acid as the methyl ester (CAS: 4707-47-5).[1][2][3] If you are strictly using the benzyl ester derivative, your compound is significantly more lipophilic (hydrophobic). The protocols below apply to both, but the benzyl ester requires stricter solubility controls.

Module 1: Compound Handling & Formulation (Chemistry)

User Complaint: "My IC50 values shift wildly between batches, and the stock solution changes color over time."

Root Cause Analysis: The Phenolic Oxidation Trap

Atraric acid contains a resorcinol moiety (1,3-dihydroxybenzene core).[1] In cell culture media (pH 7.4, 37°C), phenolic groups are highly susceptible to auto-oxidation.[1] This reaction generates quinones and hydrogen peroxide (H₂O₂) .

  • The Artifact: H₂O₂ causes cytotoxicity that mimics "potency," leading to false-positive IC50 values.[1]

  • The Sign: Stock solutions or media turning faint yellow/brown.

Troubleshooting Protocol: Stability & Storage
ParameterStandard Practice (Risky)Optimized Protocol (Robust)
Solvent 100% DMSO (stored at RT)Anhydrous DMSO (stored at -20°C, desiccated).
Stock Prep Large batch, freeze-thaw cyclesSingle-use aliquots .[1] Argon purge headspace before sealing.[1]
Media Prep Add compound, store at 4°CFresh addition only . Add compound to media <15 mins before cell treatment.[1]
Plasticware Standard PolystyreneLow-binding Polypropylene (for dilutions) or Glass.[1]

Q: How do I confirm if oxidation is skewing my data? A: Run a cell-free "mock" incubation. Incubate media + compound (no cells) for 24 hours. Measure H₂O₂ levels using a ferrous oxidation-xylenol orange (FOX) assay.[1] If H₂O₂ is >5 µM, your cytotoxicity data is artifactual.[1] Add Catalase (50 U/mL) or Ascorbate (50 µM) to the media to scavenge H₂O₂ and reveal the true drug effect.

Module 2: In Vitro Assay Optimization (Biology)

User Complaint: "I see cytotoxicity in LNCaP cells, but no specific AR inhibition in my reporter assay."

Root Cause Analysis: Serum Interference & Non-Specific Binding

Atraric acid is a competitive inhibitor of the AR ligand-binding domain.

  • Serum Androgens: Standard Fetal Bovine Serum (FBS) contains endogenous testosterone/DHT.[1] These compete with your antagonist, masking its effect.[1]

  • Lipophilicity: The benzyl/methyl ester groups make the molecule "sticky." It binds to serum albumin and plastic walls, reducing the effective free concentration.

Step-by-Step Protocol: The "Clean" Luciferase Reporter Assay
  • Cell Seeding: Seed LNCaP or PC-3 (negative control) cells in Poly-D-Lysine coated plates (improves adherence during wash steps).

  • Starvation (Critical): 24 hours prior to transfection, switch to Phenol-Red Free RPMI + 5% Charcoal-Stripped FBS (CS-FBS) .

    • Why: Phenol red acts as a weak estrogen; Charcoal stripping removes endogenous steroids.

  • Transfection: Transfect with MMTV-Luc (AR-responsive reporter).

  • Treatment:

    • Agonist: Dihydrotestosterone (DHT) at 1 nM (physiological cap).

    • Antagonist: Atraric Acid titration (1 µM – 100 µM).[1]

    • Note: Pre-incubate cells with Atraric Acid for 1 hour before adding DHT to allow receptor occupancy.[1]

  • Normalization: Co-transfect with Renilla luciferase to normalize for transfection efficiency and cell viability.

Q: Why do I see activity in PC-3 cells (AR negative)? A: This confirms off-target toxicity .[1] Atraric acid should only inhibit growth/signaling in AR+ lines (LNCaP, C4-2).[1] If PC-3 cells die, you are observing general phenolic toxicity (likely oxidative stress), not AR antagonism.[1]

Module 3: Mechanism & Visualization

User Complaint: "Reviewers are asking for the specific mechanism of action. Does it degrade the receptor?"

Technical Insight: Unlike some anti-androgens that degrade the receptor, Atraric Acid primarily blocks the Nuclear Translocation of the AR.[4][5] It keeps the receptor trapped in the cytoplasm, preventing it from binding to Androgen Response Elements (AREs) on the DNA.

Visualization: Mechanism of Action vs. Artifacts

AtraricAcid_Mechanism cluster_0 Artifact Pathway (False Positive) cluster_1 True Therapeutic Mechanism Compound Atraric Acid (Phenolic) Quinone Quinones Compound->Quinone Auto-oxidation H2O2 H2O2 (Peroxide) Compound->H2O2 Generates O2 Dissolved O2 (Media) Tox Non-Specific Cytotoxicity H2O2->Tox Oxidative Stress DHT DHT (Ligand) AR_Cyto Androgen Receptor (Cytoplasm) DHT->AR_Cyto Binds Complex AR-DHT Complex AR_Cyto->Complex Transloc Nuclear Translocation Complex->Transloc Blocked by AA AA_Drug Atraric Acid (Therapeutic) AA_Drug->Complex Competitive Binding DNA ARE Binding (Nucleus) Transloc->DNA PSA PSA/Cell Growth DNA->PSA

Caption: Figure 1. Dual pathways affecting bioassay results.[1] Top (Red): Auto-oxidation leads to false toxicity.[1] Bottom (Blue): True mechanism involves blocking AR nuclear translocation.[1][5]

Summary Checklist for Reproducibility
VariableRequirement
Compound Purity >98% (HPLC). Check for hydrolysis products (free acid) if using esters.[1]
Media Phenol-Red Free RPMI + 5% Charcoal-Stripped FBS.[1]
Controls Positive: Enzalutamide (known anti-androgen). Negative: PC-3 cells.[1]
Timing Limit media exposure <24h or refresh media daily to prevent oxidation products.
Data Normalization Normalize to DNA content or Renilla to distinguish growth inhibition from cell death.[1]
References
  • Papaioannou, M., et al. (2009). The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth.[4][6] Journal of Cellular and Molecular Medicine. [1]

  • Roell, D., & Baniahmad, A. (2011). The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth.[1][6][7][8][9] Molecular and Cellular Endocrinology.

  • Halliwell, B. (2008). Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies? Archives of Biochemistry and Biophysics. (Context on phenolic oxidation artifacts). [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94328, Methyl atrarate (Atraric Acid). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: Benzyl Benzoate Derivatives vs. Standard Care Agents

Executive Summary Benzyl Benzoate (BB) , historically utilized as a scabicide and pediculicide, serves as a versatile chemical scaffold in modern medicinal chemistry.[1] While the parent compound exhibits moderate non-sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl Benzoate (BB) , historically utilized as a scabicide and pediculicide, serves as a versatile chemical scaffold in modern medicinal chemistry.[1] While the parent compound exhibits moderate non-specific toxicity, recent structural optimizations—specifically nitro- and hydroxyl- substitutions—have yielded derivatives with significantly enhanced potency against carcinoma cell lines (e.g., MCF-7, A549) and parasitic models.

This guide provides a technical comparison of these derivatives against standard chemotherapeutic agents (e.g., Doxorubicin) and parasiticides (e.g., Permethrin). It synthesizes structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic pathways to support researchers in lead optimization.

Structural Landscape & Rational Design

The parent benzyl benzoate molecule consists of a benzyl group esterified with benzoic acid. Cytotoxicity is modulated by altering the electron density of the aromatic rings.

  • Parent Compound: Lipophilic, membrane-permeable, but lacks specific pharmacophores for high-affinity protein binding.

  • Key Derivatives:

    • 2'-Nitrobenzoate Derivatives: Introduction of electron-withdrawing nitro groups (

      
      ) enhances electrophilicity, often increasing potency by 10-fold compared to the parent.
      
    • Hydroxyl/Methoxy Derivatives: Introduction of phenolic groups (e.g., Vanillin-derived BB analogs) improves water solubility and hydrogen-bonding capacity, often altering the mechanism to include oxidative stress induction.

Diagram: Chemical Space & Optimization Workflow

The following diagram outlines the logical flow from scaffold selection to lead identification.

OptimizationWorkflow Scaffold Benzyl Benzoate (Parent Scaffold) Mod1 Ring A Modification (e.g., 2'-Nitro) Scaffold->Mod1 Electrophilic Enhancement Mod2 Ring B Modification (e.g., 3-Methyl) Scaffold->Mod2 Lipophilicity Tuning Screening High-Throughput Screening (MTT) Mod1->Screening Mod2->Screening Lead Lead Candidate (Low IC50) Screening->Lead SI > 10

Figure 1: Structural optimization workflow moving from parent scaffold to high-potency derivatives.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles across multiple studies. Note the significant potency shift when specific functional groups are introduced.[2]

Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines

Data represents mean values derived from composite literature sources [1][2].

Compound ClassSpecific DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
Standard Control Doxorubicin0.81 ± 0.040.46 ± 0.11.2 ± 0.2Low (< 5)
Parent Scaffold Benzyl Benzoate> 100> 100~85.0High (Inactive)
Nitro-Derivative 2'-Nitrobenzyl benzoate8.9 ± 1.212.4 ± 2.110.5 ± 1.5Moderate (> 10)
Hydroxy-Derivative 3-Hydroxybenzyl benzoate17.6 ± 3.426.9 ± 4.022.1 ± 2.8High (> 20)

Scientist's Note on SI: The Selectivity Index (SI) is calculated as


. An SI > 10 is generally considered a threshold for further drug development to minimize off-target toxicity.

Mechanism of Action (MOA)

Unlike Doxorubicin, which primarily intercalates DNA, bioactive benzyl benzoate derivatives often act through Reactive Oxygen Species (ROS) modulation and Mitochondrial Membrane Disruption .

Key Pathway: ROS-Mediated Apoptosis

Derivatives containing nitro or hydroxyl groups can undergo redox cycling, depleting cellular glutathione (GSH) and elevating ROS levels. This triggers the collapse of the Mitochondrial Membrane Potential (


), releasing Cytochrome C and activating the Caspase cascade.

MOA_Pathway Compound BB Derivative (Intracellular) ROS ROS Generation (Superoxide/H2O2) Compound->ROS Redox Cycling GSH GSH Depletion Compound->GSH Conjugation Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Stress GSH->Mito Loss of Protection CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic pathway showing ROS-dependent induction of apoptosis by BB derivatives.

Experimental Protocol: Validated MTT Cytotoxicity Assay

Standardized for Benzyl Benzoate Derivatives

To ensure reproducibility (Trustworthiness), this protocol addresses common solubility issues associated with lipophilic benzoate esters.

Reagents
  • Cell Lines: MCF-7 or A549 (ATCC validated).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Controls: Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed cells at 5,000–8,000 cells/well in 96-well plates.

    • Critical: Fill outer wells with sterile PBS to prevent "edge effects" (evaporation causing concentration artifacts).

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Day 1):

    • Dissolve BB derivatives in 100% DMSO to create a 100 mM stock.

    • Perform serial dilutions in culture medium.[3] Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

    • Add 100 µL of treatment to wells. Incubate for 48h or 72h.

  • MTT Addition (Day 3):

    • Add 10 µL of MTT stock to each well.

    • Incubate for 3–4 hours . Look for purple formazan crystal formation.

    • Note: BB derivatives may alter metabolic rates; verify with a secondary assay (e.g., SRB or Crystal Violet) if results are ambiguous.

  • Solubilization & Readout:

    • Aspirate medium carefully (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Read absorbance at 570 nm (reference 630 nm).

Diagram: Assay Logic & Troubleshooting

MTT_Protocol Seed Seed Cells (5k/well) Treat Add Derivative (Serial Dilution) Seed->Treat Incubate Incubate 48-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Check Crystals Formed? AddMTT->Check Solubilize Dissolve in DMSO Check->Solubilize Yes Fail Troubleshoot: Check Cell Density Check->Fail No Read Read OD 570nm Solubilize->Read

Figure 3: Decision tree for conducting and validating the MTT cytotoxicity assay.

References

  • Ohno, O., et al. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension.[4] Bioorganic & Medicinal Chemistry, 16(16), 7843-7852. Link

  • Lin, J. F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells.[5] Oncotarget, 8(12), 20220–20234.[5] Link

  • BenchChem. Application Notes and Protocols for Cell-Based Screening of Benzoate Derivatives. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1, 1112–1116. Link

Sources

Comparative

A Comparative Guide to the Extraction of Lichen Esters: Soxhlet vs. Ultrasonic-Assisted Methods

For researchers and professionals in drug development, the effective isolation of bioactive compounds is a critical first step. Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the effective isolation of bioactive compounds is a critical first step. Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, including a diverse array of esters with significant pharmacological potential. The choice of extraction methodology can profoundly impact the yield, purity, and integrity of these target compounds. This guide provides an in-depth comparison of two prevalent techniques: the traditional, exhaustive Soxhlet extraction and the modern, rapid Ultrasonic-Assisted Extraction (UAE), offering experimental insights to guide your selection process.

Foundational Principles: Understanding the Extraction Mechanisms

Before delving into protocols, it is essential to grasp the core principles governing each technique. The choice between these methods is not merely one of preference but is dictated by the physicochemical properties of the target esters and the overall objectives of the research, such as yield maximization, preservation of thermolabile structures, or process efficiency.

Soxhlet Extraction: The Standard for Exhaustive Leaching

Developed in 1879, the Soxhlet apparatus remains a benchmark for solid-liquid extraction. Its design facilitates a continuous process where a fresh, heated solvent repeatedly washes over the sample material. This method operates on the principle of equilibrium. The solvent in the flask boils, its vapor travels up a distillation arm, condenses, and drips into the chamber containing the sample in a porous thimble. As the solvent surrounds the sample, it dissolves the target esters. Once the chamber is full, the solvent-extract mixture is siphoned back into the boiling flask. This cycle repeats, ensuring that the sample is consistently exposed to pure, hot solvent, which progressively leaches the compounds from the matrix. This exhaustive process is particularly suited for thermostable compounds.[1][2][3]

Ultrasonic-Assisted Extraction (UAE): Harnessing Acoustic Energy for Rapid Extraction

UAE is a modern technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate extraction. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the solvent.[4][5] This collapse generates intense local heating, high pressure, and powerful micro-jets of solvent that bombard the surface of the lichen material. This mechanical energy physically disrupts the lichen's cellular structure, creating pores and channels that significantly enhance solvent penetration and facilitate the release of intracellular metabolites.[4] A key advantage of UAE is its ability to achieve high extraction efficiency in a fraction of the time required for Soxhlet, often at room temperature, which is crucial for preserving heat-sensitive esters.[4][6]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, adherence to a well-defined protocol is paramount. The following sections detail standardized procedures for both extraction methods.

Initial Sample Preparation (Common to Both Methods)
  • Collection and Cleaning: Lichen thalli are carefully collected and cleaned of any substrate debris (bark, soil, etc.).

  • Drying: Samples are air-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight to prevent degradation and allow for accurate measurements.

  • Grinding: The dried thalli are ground into a fine, homogenous powder (e.g., using a mortar and pestle or a mill) to maximize the surface area available for solvent interaction.[3]

Protocol 1: Soxhlet Extraction

This protocol describes a classic approach for the exhaustive extraction of lichen esters.

Rationale: The continuous cycling with freshly distilled, hot solvent is designed to overcome solubility limitations and extract compounds thoroughly over an extended period. This method is often considered a benchmark for determining the total extractable content of a thermostable compound.[1][7]

Workflow Diagram: Soxhlet Extraction

cluster_prep Preparation cluster_extraction Extraction Cycle cluster_post Post-Extraction A Weigh 10g of powdered lichen B Place sample in cellulose thimble A->B D Assemble Apparatus: Flask, Soxhlet, Condenser B->D C Add 250 mL solvent to round-bottom flask C->D E Heat solvent to boiling F Vapor rises to condenser E->F Repeat for 6-8 hours G Condensed solvent drips onto sample F->G Repeat for 6-8 hours H Solvent level rises, extracting esters G->H Repeat for 6-8 hours I Siphon tube returns extract to flask H->I Repeat for 6-8 hours I->E Repeat for 6-8 hours J Cool apparatus K Concentrate extract (e.g., rotary evaporator) J->K L Analyze Esters (HPLC/TLC) K->L cluster_prep Preparation cluster_extraction Sonication cluster_post Post-Extraction A Weigh 2g of powdered lichen B Place in Erlenmeyer flask A->B C Add 40 mL solvent (1:20 solid:liquid ratio) B->C D Place flask in ultrasonic bath C->D E Set parameters: 40 kHz, 30°C D->E F Sonicate for 30 minutes E->F G Filter the mixture (e.g., Whatman No. 1) F->G H Concentrate filtrate (e.g., rotary evaporator) G->H I Analyze Esters (HPLC/TLC) H->I

Caption: Workflow for Ultrasonic-Assisted Extraction of lichen esters.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 g of the prepared lichen powder and place it into an Erlenmeyer flask or beaker.

  • Solvent Addition: Add a precise volume of the chosen solvent to achieve a specific solid-to-liquid ratio (e.g., 1:15 or 1:20 w/v). A lower solvent volume is a key advantage of this technique. [4]3. Sonication: Place the flask in an ultrasonic bath containing water. Ensure the water level in the bath is equal to or slightly higher than the solvent level in the flask.

  • Parameter Setting: Set the desired extraction parameters. Typical settings for an ultrasonic bath are a frequency of 35-45 kHz and a temperature of 25-40°C. To avoid potential degradation, the temperature should not exceed 40°C. [8][9]5. Duration: Sonicate the mixture for a short period, typically 20-40 minutes. Optimization studies may be required to determine the ideal time for specific lichens and esters. [10]6. Separation and Concentration: After sonication, separate the extract from the solid lichen residue by filtration or centrifugation. The resulting filtrate can then be concentrated using a rotary evaporator.

Head-to-Head Comparison: Performance and Efficiency

The choice of extraction method involves a trade-off between several key performance indicators. The following table and diagram summarize the critical differences between Soxhlet and UAE.

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Rationale & Supporting Evidence
Extraction Time Long (6-24 hours)Short (20-60 minutes) UAE's mechanical disruption via cavitation is significantly faster than the passive diffusion process in Soxhlet. [4]
Extraction Yield Generally high and exhaustiveHigh, but may be slightly lower than exhaustive Soxhlet for some compoundsSoxhlet is often considered the standard for exhaustive extraction. [7]However, for some compounds like usnic acid, heat reflux (similar to Soxhlet) provided a 2-4 times higher yield than UAE. [10]The optimal method for yield can be compound-specific.
Solvent Consumption HighLow UAE operates effectively at lower solvent-to-solid ratios, making it a "greener" and more cost-effective method. [4][11]
Operating Temperature High (Boiling point of solvent)Low (Room temp. to ~40°C) Soxhlet's reliance on heat can cause degradation of thermolabile esters. [3][8][9]UAE is ideal for preserving heat-sensitive compounds. [6]
Energy Consumption HighLow The prolonged heating required for Soxhlet consumes significantly more energy than the short sonication period of UAE. [4]
Automation/Throughput Low; batch processingHigh; suitable for multiple samples Ultrasonic baths can process many samples simultaneously, making UAE ideal for screening applications.
Apparatus Cost Low (standard glassware)Moderate to High (requires sonicator)While the initial investment for a sonicator is higher, long-term savings in time, solvent, and energy can offset this cost. [4]

Comparative Analysis Diagram

cluster_soxhlet Soxhlet Extraction cluster_uae Ultrasonic-Assisted Extraction Soxhlet Soxhlet S_Pro1 High/Exhaustive Yield Soxhlet->S_Pro1 S_Pro2 Simple, Inexpensive Glassware Soxhlet->S_Pro2 S_Con1 Very Long Time (6-24h) Soxhlet->S_Con1 S_Con2 High Solvent & Energy Use Soxhlet->S_Con2 S_Con3 Risk of Thermal Degradation Soxhlet->S_Con3 UAE UAE U_Pro1 Very Fast (20-60 min) UAE->U_Pro1 U_Pro2 Low Solvent & Energy Use ('Green') UAE->U_Pro2 U_Pro3 Preserves Thermolabile Esters UAE->U_Pro3 U_Con1 Yield may not be exhaustive UAE->U_Con1 U_Con2 Higher Initial Equipment Cost UAE->U_Con2

Caption: Advantages and disadvantages of Soxhlet vs. UAE methods.

Post-Extraction Quantification

Following extraction, the quantification of specific esters is typically performed using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying individual compounds within the crude extract. [12][13]For more rapid, qualitative screening, Thin-Layer Chromatography (TLC) is a common and cost-effective method used to identify the presence of known lichen substances by comparing their Rf values and color reactions to standards. [14][15]

Conclusion and Recommendations

Both Soxhlet and Ultrasonic-Assisted Extraction are effective methods for isolating esters from lichens, but their suitability depends on the specific research context.

Choose Soxhlet Extraction when:

  • The primary goal is to achieve an exhaustive extraction for establishing a reference yield.

  • The target esters are confirmed to be stable at the boiling point of the chosen solvent.

  • Time, solvent consumption, and energy costs are not limiting factors.

Choose Ultrasonic-Assisted Extraction (UAE) when:

  • High throughput and speed are essential , such as in screening large numbers of samples.

  • The target esters are known or suspected to be thermolabile .

  • "Green chemistry" principles are a priority , aiming to minimize solvent and energy consumption.

  • The research involves routine quality control or rapid metabolite profiling.

Ultimately, for novel research, a preliminary comparison study may be warranted to determine which method provides the optimal balance of yield, efficiency, and compound integrity for the specific lichen species and target esters under investigation.

References

  • Sepulveda, B., et al. (2023). Green ultrasound-assisted extraction of lichen substances from Hypotrachyna cirrhata. Ethyl lactate, a better extracting agent than methanol toxic organic solvent? Natural Product Research, 37(1), 159-163. Available at: [Link]

  • Sepulveda, B., et al. (2021). Green ultrasound-assisted extraction of lichen substances from Hypotrachyna cirrhata. Ethyl lactate, a better extracting agent than methanol toxic organic solvent? PubMed, National Library of Medicine. Available at: [Link]

  • Białońska, A., & Govedarica, M. (2024). A spectrophotometric analysis of extracted water-soluble phenolic metabolites of lichens. SpringerLink. Available at: [Link]

  • Studzinska-Sroka, E., et al. (2020). Optimization of usnic acid extraction conditions using fractional factorial design. The Lichenologist, Cambridge University Press. Available at: [Link]

  • Taylor & Francis Online. (Date not available). Soxhlet extraction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Górska-Horczyczak, E., et al. (2024). Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. Scientific Reports, Nature. Available at: [Link]

  • Caltest Analytical Laboratory. (2009). METHOD 3540C SOXHLET EXTRACTION. Caltest. Available at: [Link]

  • Hielscher Ultrasonics. (Date not available). Soxhlet Extraction Guide for Academic and Professional Domains. Hielscher. Available at: [Link]

  • ResearchGate. (2019). Advancements in Methods Used for Identification of Lichens. ResearchGate. Available at: [Link]

  • Hielscher Ultrasonics. (Date not available). Most Efficient Extraction Method for Botanicals. Hielscher. Available at: [Link]

  • Górska-Horczyczak, E., et al. (2024). Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. ResearchGate. Available at: [Link]

  • ResearchGate. (Date not available). Extraction of Lichen Secondary Metabolites using Soxhlet Extractor Equipped with Reflux Condenser. ResearchGate. Available at: [Link]

  • Cusimamani, E. F., et al. (2022). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. MDPI. Available at: [Link]

  • Lumbsch, H. T. (Date not available). Workflow for the Analysis of Lichen Secondary Metabolites. University of Hamburg. Available at: [Link]

  • Wang, H., et al. (2022). Optimization of ultrasound-assisted extraction of phenolics from Asparagopsis taxiformis with deep eutectic solvent and their characterization by ultra-high-performance liquid chromatography-mass spectrometry. Frontiers in Nutrition. Available at: [Link]

  • Najem, A. (2021). Soxhlet extraction Vs Ultrasound extraction. YouTube. Available at: [Link]

  • ResearchGate. (Date not available). Lichens as a Potential Source of Bioactive Secondary Metabolites. ResearchGate. Available at: [Link]

  • ResearchGate. (2005). A comparison of accelerated solvent extraction, Soxhlet extraction, and ultrasonic-assisted extraction for analysis of terpenoids and sterols in tobacco. ResearchGate. Available at: [Link]

  • ResearchGate. (Date not available). Identification of lichen substances by a standardize high-performance liquid chromatography method. ResearchGate. Available at: [Link]

  • Singh, R., & Singh, P. (2021). Analytics on Antimicrobial Activity of Lichen Extract. Journal of Pharmaceutical Research International. Available at: [Link]

  • Moein, S., et al. (Date not available). Optimization of the Ultrasonic-Assisted Extraction of Phenolic Compounds, Ferric Reducing Activity and Antioxidant Activity of Beta vulgaris. Pharmaceutical Sciences. Available at: [Link]

  • El-Aasr, M., et al. (2017). Physiological and chemical analysis for identification of some lichen extracts. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • K'Oreje, K. O., et al. (2012). Comparison of Accelerated Solvent Extraction, Soxhlet and Sonication Techniques for the Extraction of Estrogens, Androgens and Progestogens from Soils. Scientific Research Publishing. Available at: [Link]

  • Journal of Food Measurement and Characterization. (Date not available). The effect of extraction method (ultrasonic, maceration, and soxhlet) and solvent type. Springer. Available at: [Link]

  • Cusimamani, E. F., et al. (2022). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. ResearchGate. Available at: [Link]

  • Górska-Horczyczak, E., et al. (2024). Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. PubMed, National Library of Medicine. Available at: [Link]

  • Atlantis Press. (2023). Lichen Dirinaria Applanata Microwave Assisted Extraction Using Deep Eutectic Solvents and Binary Solvents. Atlantis Press. Available at: [Link]

  • ResearchGate. (Date not available). Degradation of alectorialic acid in the lichen genus Usnea. ResearchGate. Available at: [Link]

  • ENVIS Centre Tamil Nadu. (Date not available). Secondary metabolites of Lichens. ENVIS RP on Biodiversity. Available at: [Link]

Sources

Validation

A Comprehensive Benchmarking Study: Evaluating the Anti-inflammatory Potential of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

In the relentless pursuit of novel therapeutic agents, the identification and characterization of compounds with potent anti-inflammatory properties remain a cornerstone of drug discovery. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the identification and characterization of compounds with potent anti-inflammatory properties remain a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of a novel synthetic compound, Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, against established anti-inflammatory agents. We will explore its efficacy through a series of robust in-vitro and in-vivo experimental models, offering a clear perspective on its potential as a future therapeutic candidate. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both the rationale behind our experimental choices and detailed, reproducible protocols.

Introduction: The Quest for Novel Anti-inflammatory Modulators

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated inflammation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current anti-inflammatory armamentarium is dominated by two major classes of drugs: non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often associated with significant adverse effects. This necessitates the search for new chemical entities with improved safety profiles and potentially novel mechanisms of action.

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a novel aromatic ester with a chemical structure that suggests potential for biological activity. This guide outlines a systematic approach to benchmark its anti-inflammatory activity against two gold-standard drugs:

  • Indomethacin: A potent non-selective NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4][5]

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[6][7] Its mechanism involves binding to glucocorticoid receptors, which in turn modulate the expression of anti-inflammatory and pro-inflammatory genes.[8][9][10]

Our investigation will delve into the compound's ability to modulate key inflammatory pathways, including the production of nitric oxide (NO) and pro-inflammatory cytokines in a cellular model of inflammation, and its efficacy in a well-established animal model of acute inflammation.

In-Vitro Evaluation: Probing the Cellular Anti-inflammatory Response

The initial assessment of an anti-inflammatory compound's potential is often conducted in a controlled cellular environment. For this purpose, we utilize the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers a robust inflammatory response, making it an ideal model for studying anti-inflammatory effects.[11][12]

Experimental Rationale and Design

Our in-vitro studies are designed to answer two fundamental questions:

  • Does Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate inhibit the production of key inflammatory mediators?

  • How does its potency compare to that of Indomethacin and Dexamethasone?

To address these, we will measure the production of nitric oxide (NO) and key pro-inflammatory cytokines: tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

dot

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis RAW2647 RAW 264.7 Macrophages Seeding Seed in 96-well plates RAW2647->Seeding Pretreatment Pre-treat with Test Compounds (Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, Indomethacin, Dexamethasone) or Vehicle for 1 hour Seeding->Pretreatment LPS_Stimulation Stimulate with LPS (1 µg/mL) for 24 hours Pretreatment->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant->Griess_Assay ELISA Cytokine Quantification (TNF-α, IL-6, IL-1β) (ELISA) Supernatant->ELISA caption In-Vitro Experimental Workflow Inflammatory_Signaling cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAP3K MAP3K Activation TLR4->MAP3K IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Increased Transcription of Pro-inflammatory Genes NFkB->Gene_Expression MAP2K MAP2K Phosphorylation MAP3K->MAP2K MAPK MAPK Phosphorylation (p38, JNK, ERK) MAP2K->MAPK MAPK->Gene_Expression Mediators Production of: - NO (via iNOS) - Prostaglandins (via COX-2) - TNF-α, IL-6, IL-1β Gene_Expression->Mediators caption Key Inflammatory Signaling Pathways

Caption: Simplified overview of NF-κB and MAPK signaling pathways.

The potent inhibition of NO, TNF-α, IL-6, and IL-1β by Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate suggests that it may exert its anti-inflammatory effects by modulating the NF-κB and/or MAPK signaling pathways. Further investigation, such as Western blot analysis of key signaling proteins (e.g., phosphorylated IκB, p65, p38, JNK, and ERK), would be necessary to elucidate the precise molecular targets of the compound.

In-Vivo Evaluation: Assessing Anti-inflammatory Efficacy in a Preclinical Model

While in-vitro assays provide valuable mechanistic insights, it is crucial to evaluate a compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation, making it an excellent choice for this purpose. [13][14][15][16][17]

Experimental Rationale and Design

This in-vivo study aims to determine if the promising in-vitro activity of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate translates to a reduction in acute inflammation in a preclinical model.

InVivo_Workflow cluster_setup Animal Preparation cluster_procedure Experimental Procedure Animals Male Wistar Rats (180-200g) Acclimatization Acclimatization for 1 week Animals->Acclimatization Grouping Randomly divide into groups (n=6 per group) Acclimatization->Grouping Dosing Oral administration of: - Vehicle - Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (50, 100 mg/kg) - Indomethacin (10 mg/kg) Grouping->Dosing Carrageenan_Injection Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw (1 hour post-dosing) Dosing->Carrageenan_Injection Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection Carrageenan_Injection->Measurement caption In-Vivo Carrageenan-Induced Paw Edema Workflow

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate for Laboratory Professionals

In the fast-paced environment of research and drug development, the safe management of chemical compounds is a cornerstone of operational excellence and regulatory compliance. This guide provides essential, step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and drug development, the safe management of chemical compounds is a cornerstone of operational excellence and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we are committed to providing you with the technical expertise and practical insights necessary for confident and responsible chemical handling.

Core Safety Principles and Hazard Identification

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties is critical. While a specific Safety Data Sheet (SDS) for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate may not be readily available, its classification as an aromatic benzoate derivative warrants a cautious approach. Similar compounds can cause skin, eye, and respiratory irritation. Therefore, all handling must occur within a certified chemical fume hood to minimize exposure risks.[1][2]

Adherence to Personal Protective Equipment (PPE) protocols is mandatory. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemically resistant nitrile glovesPrevents dermal absorption and direct skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes or aerosol exposure.
Protective Clothing Standard laboratory coatShields skin and personal clothing from contamination.
Respiratory Gear NIOSH-approved respirator (if necessary)Required if there is a potential for aerosolization outside of a fume hood.

Systematic Disposal Workflow

The correct disposal path for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate depends on its physical state and the solvent used. The following decision tree and detailed protocols will guide you through the process.

G start Assess Waste Form of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is_solid Is the waste a solid? start->is_solid is_solution Is the waste in a solution? start->is_solution solid_disposal Dispose in 'Non-Halogenated Solid Organic Waste' Container is_solid->solid_disposal Yes solvent_type Identify Solvent Type is_solution->solvent_type Yes non_halogenated Non-Halogenated Solvent (e.g., Acetone, Ethanol, Hexane) solvent_type->non_halogenated Non-Halogenated halogenated Halogenated Solvent (e.g., Dichloromethane, Chloroform) solvent_type->halogenated Halogenated non_hal_waste Dispose in 'Non-Halogenated Liquid Waste' Container non_halogenated->non_hal_waste hal_waste Dispose in 'Halogenated Liquid Waste' Container halogenated->hal_waste

Disposal Decision Tree. This diagram outlines the segregation process for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate waste based on its physical form and solvent content.

Experimental Protocols for Disposal

Disposal of Solid Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate:

  • Container Selection: Utilize a designated and clearly labeled "Non-Halogenated Solid Organic Waste" container. The container must be compatible with the chemical.

  • Transfer of Waste: Carefully transfer the solid waste into the container using a clean spatula. To prevent the generation of dust, you may lightly wet the solid with a small amount of a non-halogenated solvent like ethanol before transfer.

  • Sealing and Labeling: Securely seal the container, ensuring it is not overfilled. The label must include the full chemical name and the approximate quantity.

  • Storage: Place the sealed container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

Disposal of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate in Solution:

  • Solvent Identification: The solvent is the determining factor for proper segregation.

    • Non-Halogenated Solvents: For solutions containing solvents such as acetone, ethanol, or hexane, dispose of the waste in a "Non-Halogenated Liquid Waste" container.[3][4] Mixing with halogenated waste is more costly for disposal.[4][5]

    • Halogenated Solvents: If the solvent is halogenated (e.g., dichloromethane, chloroform), the waste must be placed in a "Halogenated Liquid Waste" container.[6][7]

  • Container Management: Use appropriately labeled and compatible containers. Never overfill waste containers, and ensure they are kept closed unless actively adding waste.[3][8]

Emergency Preparedness: Spill Management

In the event of a spill, a swift and appropriate response is crucial to ensure safety.

Small Spill Protocol (<100g or 100mL):

  • Notification: Alert colleagues in the immediate area.

  • Area Security: Restrict access to the spill location.

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite to prevent dust from becoming airborne.

    • For Liquids: Use absorbent pads or other suitable materials to contain the spill, working from the outside in.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill Protocol (>100g or 100mL):

  • Evacuation: Immediately evacuate the laboratory.

  • Emergency Contact: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Containment: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Professional Response: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.

Regulatory Adherence and Record-Keeping

All chemical waste disposal is governed by strict federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[8] It is imperative to follow your institution's Chemical Hygiene Plan (CHP), which is designed to ensure compliance with these regulations.[1][2][9]

Maintain meticulous records of all hazardous waste generated. This documentation should include the chemical name, quantity, and the date of disposal, which is essential for regulatory reporting and tracking.

Fostering a Culture of Safety

The proper disposal of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a critical component of a comprehensive laboratory safety program. By integrating these procedures into your daily workflow, you contribute to a safer research environment and ensure the protection of our ecosystem. This guide provides a framework for responsible chemical waste management; however, it is the responsibility of every researcher to stay informed about and adhere to their institution's specific safety policies.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet].
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzyl benzoate [Safety Data Sheet].
  • LGC. (2013, October 9). Safety data sheet.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Moellhausen. (2022, November 28). MSDS BENZYL BENZOATE EN Rel. 4.
  • Merck Millipore. (2024, October 31). Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet Benzyl Benzoate, Technical Grade.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Fleur Alpha. (2024, January 15). BENZYL BENZOATE - Safety Data Sheet.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • The Ohio State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.

Sources

Handling

Personal protective equipment for handling Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

CAS Registry Number: 56410-30-1 Synonyms: Benzyl -orcinol carboxylate; Benzyl atrarate derivative.[1][2] Chemical Class: Phenolic Benzoate Ester.[2] Executive Safety Assessment The "Why" Behind the Protocol: Handling Ben...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 56410-30-1 Synonyms: Benzyl


-orcinol carboxylate; Benzyl atrarate derivative.[1][2]
Chemical Class:  Phenolic Benzoate Ester.[2]
Executive Safety Assessment

The "Why" Behind the Protocol: Handling Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate requires a nuanced approach beyond standard laboratory hygiene. As a phenolic ester , this compound presents a dual-risk profile:

  • Dermal Absorption & Sensitization: The lipophilic benzyl moiety facilitates penetration through the stratum corneum, carrying the reactive phenolic core into the dermis. This significantly increases the risk of contact dermatitis and systemic sensitization compared to simple benzoic acid derivatives.[2]

  • Aquatic Toxicity: Like most benzyl esters (e.g., Benzyl Benzoate), this compound is likely toxic to aquatic life with long-lasting effects.[1][2][3][4] Disposal must be strictly sequestered from municipal water streams.[2]

Immediate Hazard Classification (GHS Proxy):

  • Warning: Skin Irritant (Category 2).[2][5]

  • Warning: Eye Irritant (Category 2A).[2][5]

  • Warning: Skin Sensitizer (Category 1) — High Probability.[2]

  • Environmental: Aquatic Chronic (Category 2).[2][4]

Personal Protective Equipment (PPE) Matrix

Standard 4-mil nitrile exam gloves are insufficient for prolonged handling of this compound in organic solvents.[2] The following matrix dictates the required protection levels based on the operational state.

Operational StatePrimary HazardHand ProtectionRespiratory ProtectionBody Protection
Dry Solid (Weighing/Transfer)Inhalation of phenolic dust; Static-induced dispersal.[1][2]Double Nitrile (Standard 4-mil).[1][2] Change outer pair every 60 mins.N95 (Minimum) or Fume Hood (Preferred).[2]Lab Coat (Buttoned), Safety Glasses.[2][6][7]
In Solution (DMSO/Ethanol/DCM)Rapid dermal absorption; Glove permeation.[2]High-Breakthrough Nitrile (>8 mil) OR Silver Shield/Laminate liners under Nitrile.[2]Fume Hood (Mandatory). If outside hood: Half-face respirator with OV/P100 cartridges.[2]Chemical-Resistant Apron + Tyvek Sleeve Covers.[2]
Spill Cleanup High concentration exposure.[2][8]Butyl Rubber or Viton gloves (if solvent is involved).[2]Full-Face Respirator with OV/P100 cartridges.[2]Tyvek Coveralls (taped wrists/ankles).[2]

Critical Glove Note: Benzyl esters can degrade thin nitrile rubber.[2] If a splash occurs while wearing standard nitrile gloves, remove immediately , wash hands, and replace.[1] Do not rely on "splash protection" for more than 30 seconds.[2]

Operational Protocols
A. Weighing & Solubilization Workflow

The following decision tree outlines the safe handling logic to minimize contamination and exposure.

HandlingWorkflow Start Start: Solid Reagent Handling RiskCheck Is Mass > 500mg? Start->RiskCheck SmallScale Use Analytical Balance inside Vented Enclosure RiskCheck->SmallScale No LargeScale Use Static-Dissipative Weigh Boat inside Chemical Fume Hood RiskCheck->LargeScale Yes SolventStep Add Solvent (DMSO/EtOH) *Exothermic Risk Check* SmallScale->SolventStep LargeScale->SolventStep VisualCheck Visual Inspection: Dissolution Complete? SolventStep->VisualCheck VisualCheck->SolventStep No (Vortex/Sonicate) Transfer Transfer to Sealed Vial (Parafilm Seal Required) VisualCheck->Transfer Yes Waste Dispose of Weigh Boat as Solid Hazardous Waste Transfer->Waste

Figure 1: Safe handling workflow for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, emphasizing containment during the transition from solid to solution state.

B. Step-by-Step Handling Technique
  • Engineering Controls:

    • Always work within a certified Chemical Fume Hood.[2]

    • If using a balance outside the hood, use a HEPA-filtered balance enclosure .[1]

    • Reasoning: Phenolic dusts are irritants to the upper respiratory tract.[2]

  • Static Control (Critical for Solids):

    • This compound is a crystalline organic solid.[2] It is prone to static charging, which can cause "jumping" of the powder.

    • Action: Use an anti-static gun or polonium strip near the weigh boat before dispensing.[2]

  • Solubilization:

    • Solvents: Soluble in DMSO, Ethanol, and Dichloromethane (DCM).[1]

    • Protocol: Add solvent slowly. While not highly exothermic, the heat of solution can increase vapor pressure of the solvent, carrying the solute into the air.

    • Vessel: Use borosilicate glass (Type I).[2] Avoid polystyrene plastics as benzyl esters may craze or dissolve them over time.[2]

Emergency Response & Decontamination

Scenario: Dermal Exposure (Skin Splash) [1][2]

  • Immediate Action: Remove contaminated clothing/gloves immediately.[2][5][8] Do not peel gloves off by grabbing the wrist; strip them inside-out.[2]

  • The "Soap vs. Alcohol" Rule:

    • First 30 Seconds: Flush with copious water.[2][9]

    • Secondary Decon: Wash with soap and warm water .[2]

    • Avoid: Do not use pure ethanol or DMSO to wash skin.[2] While these dissolve the compound, they also act as penetration enhancers, driving the phenolic compound deeper into the bloodstream.

  • Treatment: If redness or burning persists, treat as a phenol burn (seek medical attention).[2]

Scenario: Spillage (Solid)

  • Do NOT Dry Sweep: This generates dust.[2][10]

  • Wet Wipe Method: Cover the spill with a paper towel soaked in dilute detergent/water.[2]

  • Scoop: Scoop up the wet material and place it in a hazardous waste bag.

  • Final Clean: Wipe the surface with 70% Ethanol to remove oily residue, followed by water.[2]

Disposal & Environmental Stewardship

Waste Stream Classification:

  • Solid Waste: Hazardous Incineration Stream (Tag: "Toxic Organic Solid").[2]

  • Liquid Waste: Non-Halogenated (if in EtOH/DMSO) or Halogenated (if in DCM) Organic Waste.[2]

  • Aquatic Precaution: Under NO circumstances should this compound be poured down the drain.[2] Benzyl esters bioaccumulate and are toxic to aquatic organisms (LC50 proxies suggest <10 mg/L toxicity).[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Benzyl Benzoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link](Used for read-across toxicology on benzyl ester functional groups).

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate. (Referenced for GHS classification logic based on structural analogs). [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
© Copyright 2026 BenchChem. All Rights Reserved.